2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
2-methyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-5-2-4(3-8)6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIHVKJNUPTHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104078-88-7 | |
| Record name | 2-methyl-2H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde
Executive Summary & Strategic Importance
The 2-substituted-1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a metabolically stable bioisostere for amide bonds and phenyl rings. Unlike its 1-substituted counterparts—readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the 2-substituted regioisomer requires precise synthetic orchestration to avoid isomeric mixtures.
This guide details the synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde , a critical building block for introducing the 2-methyl-triazole pharmacophore. The protocol prioritizes regiochemical control and scalable purification, utilizing a "Construct-then-Functionalize" strategy that ensures high isomeric purity (>98%).
Key Technical Challenges Solved
-
Regioselectivity: Overcoming the thermodynamic preference for N1-alkylation in certain conditions to maximize N2-methylation.
-
Isomer Separation: Efficient chromatographic resolution of the N1, N2, and N3 alkylation products.
-
Oxidation State Control: Controlled reduction-oxidation sequence to access the aldehyde without over-reduction or decarbonylation.
Retrosynthetic Analysis & Pathway Design
The most robust route disconnects the target molecule at the aldehyde functionality, tracing back to the carboxylate ester. The triazole core is constructed first, followed by alkylation, allowing for the separation of isomers at the ester stage where they are chromatographically distinct.
Figure 1: Retrosynthetic logic flow. The critical separation of isomers occurs at the Ester stage.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate
Objective: Construct the parent triazole ring. Mechanism: Thermal Huisgen 1,3-dipolar cycloaddition.
-
Reagents: Methyl propiolate (1.0 equiv), Sodium azide (1.1 equiv), DMSO (Solvent).
-
Procedure:
-
Dissolve sodium azide in DMSO (0.5 M concentration). Safety Note: Azides are shock-sensitive; use a blast shield.
-
Add methyl propiolate dropwise at 0 °C to control the exotherm.
-
Heat the mixture to 70 °C for 12 hours.
-
Workup: Dilute with water, acidify to pH 2 with HCl, and extract with ethyl acetate. The product exists as a tautomeric mixture (1H/2H/3H) and is used directly.
-
-
Yield Target: 85-90%.
Step 2: Regioselective Methylation & Isomer Separation (The Core Challenge)
Objective: Install the methyl group and isolate the N2-isomer.
Chemistry:
-
Reagents: Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 equiv), Iodomethane (MeI, 1.2 equiv), Potassium Carbonate (
, 1.5 equiv), DMF (dry).[1][2] -
Protocol:
-
Suspend the starting ester and
in dry DMF at 0 °C. -
Add MeI dropwise. Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 3 hours.
-
Outcome: The reaction produces three isomers:
-
Isomer A (N2): Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (~30-40%).
-
Isomer B (N1): Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (~40-50%).
-
Isomer C (N3): Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (Minor, ~10-15%).
-
-
Purification (Critical):
-
Evaporate DMF under reduced pressure.
-
Perform Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).
-
Elution Order: typically N2 (least polar)
N1 N3. -
Validation: The N2 isomer is symmetric in the ring proton environment compared to N1/N3.
-
-
Step 3: Reduction to Alcohol
Objective: Convert the ester to the primary alcohol.
Reagents:
-
Protocol:
-
Dissolve the purified N2-ester in MeOH at 0 °C.
-
Add
portion-wise. -
Stir for 2 hours. Quench with saturated
. -
Extract with DCM.
-
-
Product: (2-Methyl-2H-1,2,3-triazol-4-yl)methanol.
Step 4: Oxidation to Aldehyde
Objective: Selective oxidation to the target aldehyde.
Reagents: Activated
-
Protocol (
method):-
Suspend the alcohol in DCM.
-
Add activated
(excess is required for kinetics). -
Stir at RT for 16 hours.
-
Filter through a Celite pad.
-
Concentrate to yield the pure aldehyde.
-
-
Final Product: 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde .
Characterization & Data Validation
Distinguishing the N2 isomer from the N1 isomer is the most frequent point of failure. Use this reference table for validation.
| Feature | N2-Isomer (Target) | N1-Isomer (Byproduct) |
| Symmetry | Pseudo-symmetric electronic environment. | Highly asymmetric. |
| 1H NMR (Ring H) | Singlet, typically | Singlet, typically |
| 1H NMR (N-Me) | Singlet, | Singlet, |
| 13C NMR (N-Me) | ||
| NOESY | No strong correlation between N-Me and Ring-H (distance is further). | Strong NOE between N-Me and C5-H (adjacent). |
Reaction Workflow Diagram
Figure 2: Process flow for the isolation and conversion of the N2 isomer.
References
-
Regioselective Alkylation of Triazoles: Prabakaran, K., et al.[3][4] "Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate."[3][4][5][6] Acta Crystallographica Section E: Structure Reports Online 65.8 (2009): o1800.[3] Link Validates the formation and crystal structure of the specific N2-ester intermediate.
- General Synthesis of 4-Formyl-1,2,3-triazoles: L'abbé, G., et al. "Synthesis and reactions of 4-formyl-1,2,3-triazoles." Journal of Heterocyclic Chemistry 25.4 (1988): 1267-1271. Foundational text on converting triazole esters to aldehydes.
- Isomer Differentiation (NMR): Begtrup, M. "NMR Spectra of 1,2,3-Triazoles." Acta Chemica Scandinavica 27 (1973): 3101-3110. Authoritative source for 13C and 1H NMR shifts distinguishing N1 vs N2 methyl triazoles.
-
Alternative Precursors: ChemicalBook Entry. "2-Methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1104078-88-7)."[7] Link Confirms commercial availability and CAS registry for validation.
Sources
- 1. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prof Dr T Maiyalagan - Publications List [publicationslist.org]
- 4. researchgate.net [researchgate.net]
- 5. research.amanote.com [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-methyl-2H-1,2,3-triazole-4-carbaldehyde | 1104078-88-7 [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the definitive structure elucidation of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The inherent challenge in the synthesis of N-methylated triazoles lies in the potential for forming multiple constitutional isomers. This guide presents a systematic approach to unequivocally confirm the N2-methylation pattern, distinguishing it from its N1 and N3-methylated counterparts. We will delve into the strategic synthesis, followed by a multi-pronged analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust methodology for the characterization of substituted triazole systems.
Introduction: The Significance of Regioisomeric Purity
The 1,2,3-triazole moiety is a privileged scaffold in modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment.[1] However, the biological activity of N-substituted triazoles is often highly dependent on the specific regioisomer. The synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is complicated by the potential for methylation at the N1 and N3 positions of the triazole ring, leading to a mixture of products. Therefore, a rigorous and unambiguous structure elucidation is paramount for advancing any research or development program involving this compound.
This guide will provide a logical workflow, from synthesis to final structural confirmation, to ensure the integrity of the target molecule.
Strategic Synthesis: Navigating the Isomeric Maze
A robust analytical characterization begins with a well-understood synthetic route. The synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde can be approached through the N-methylation of a suitable precursor, followed by functional group manipulation.
A validated starting point is the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.[2] This reaction typically yields a mixture of all three possible N-methylated isomers, which can be separated by column chromatography.[2]
Experimental Protocol: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
-
Methylation: To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, add potassium carbonate (1.0 eq) at 0 °C under a nitrogen atmosphere.[2]
-
Add methyl iodide (1.1 eq) dropwise and stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitored by TLC).[2]
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Separate the isomers by column chromatography on silica gel.
The isolated Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate can then be converted to the target aldehyde. A common method is a two-step reduction-oxidation sequence.
Experimental Protocol: Conversion to Aldehyde
-
Reduction to Alcohol: Reduce the ester to (2-methyl-2H-1,2,3-triazol-4-yl)methanol using a suitable reducing agent like lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent.
-
Oxidation to Aldehyde: Oxidize the resulting alcohol to 2-methyl-2H-1,2,3-triazole-4-carbaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.
An alternative, more direct route from the ester to the aldehyde involves the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Caption: Synthetic workflow for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.
Spectroscopic Elucidation: A Multi-faceted Approach
The cornerstone of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the N-methylated isomers of 1,2,3-triazole-4-carbaldehyde.
The key diagnostic signals in the ¹H NMR spectrum are the chemical shifts of the N-methyl protons and the triazole ring proton.
-
N-Methyl Protons: The chemical shift of the N-methyl protons is highly sensitive to the electronic environment of the nitrogen atom to which it is attached. For N-substituted indazoles, a downfield shift is observed when the methyl group moves from N1 to N2.[3] A similar trend is expected for N-methylated triazoles. The N-methyl signal for the 2-methyl isomer is anticipated to be downfield compared to the 1-methyl isomer due to the different electronic environment.
-
Triazole Ring Proton: The chemical shift of the C5-H proton of the triazole ring will also differ between the isomers.
-
Aldehyde Proton: The aldehyde proton will appear as a singlet at a characteristic downfield chemical shift (typically around 10 ppm).
The ¹³C NMR spectrum provides complementary information for structure confirmation.
-
N-Methyl Carbon: The chemical shift of the N-methyl carbon will be distinct for each isomer.
-
Triazole Ring Carbons: The chemical shifts of the C4 and C5 carbons of the triazole ring are indicative of the substitution pattern.
-
Aldehyde Carbonyl Carbon: A signal in the downfield region (around 185-190 ppm) is characteristic of the aldehyde carbonyl carbon.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 2-methyl-2H-1,2,3-triazole-4-carbaldehyde | N-CH₃: ~4.2-4.4 (singlet, 3H)C5-H: ~8.2-8.4 (singlet, 1H)CHO: ~10.0-10.2 (singlet, 1H) | N-CH₃: ~40-42C4: ~145-147C5: ~135-137CHO: ~184-186 |
| 1-methyl-1H-1,2,3-triazole-4-carbaldehyde | N-CH₃: ~4.0-4.2 (singlet, 3H)C5-H: ~8.5-8.7 (singlet, 1H)CHO: ~10.1-10.3 (singlet, 1H) | N-CH₃: ~35-37C4: ~147-149C5: ~125-127CHO: ~185-187 |
Note: These are predicted values based on related structures and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.
For unequivocal structure determination, two-dimensional (2D) NMR experiments are invaluable. A ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment can directly probe the connectivity between the N-methyl protons and the nitrogen atoms of the triazole ring, providing definitive proof of the N2-methylation.[4]
Sources
Technical Profile: 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde
Executive Summary
1-Methyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 99651-37-3) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a strategic intermediate for introducing the 1,2,4-triazole moiety—a proven bioisostere for amide and ester bonds—into pharmaceutical scaffolds. Its aldehyde functionality at the C-5 position allows for versatile downstream diversification, including reductive aminations, olefinations, and heterocycle ring formations. This compound is particularly relevant in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other nuclear hormone receptor-targeting agents.
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
The physicochemical profile of CAS 99651-37-3 is defined by the electron-deficient nature of the triazole ring combined with the reactive electrophilic center of the aldehyde.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde |
| Synonyms | 2-Methyl-1,2,4-triazole-3-carbaldehyde; 1-Methyl-5-formyl-1,2,4-triazole |
| Molecular Formula | C₄H₅N₃O |
| Molecular Weight | 111.10 g/mol |
| Appearance | Pale yellow liquid to low-melting solid (dependent on purity) |
| Boiling Point | 50–70 °C (at reduced pressure, typically 0.5 mmHg) |
| Density | ~1.31 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM, THF; Sparingly soluble in water |
| pKa | ~1.38 (Conjugate acid of triazole ring) |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C |
Synthesis & Manufacturing Protocol
Methodology: C-5 Lithiation-Formylation Strategy
The most authoritative and scalable route to CAS 99651-37-3 utilizes the inherent acidity of the C-5 proton in 1-methyl-1,2,4-triazole. This protocol avoids the use of unstable diazonium intermediates often found in alternative triazole syntheses.
Reaction Mechanism & Pathway
The synthesis relies on the regioselective deprotonation of 1-methyl-1,2,4-triazole using n-butyllithium (n-BuLi). The inductive effect of the N-4 nitrogen renders the C-5 proton significantly more acidic than the C-3 proton, ensuring high regioselectivity at cryogenic temperatures.
Figure 1: Regioselective C-5 lithiation and formylation pathway for the synthesis of CAS 99651-37-3.
Detailed Experimental Protocol
Safety Note: n-Butyllithium is pyrophoric. All operations must be conducted under a strictly anhydrous Argon atmosphere.
-
Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush continuously with Argon.
-
Solvation: Charge the flask with 1-methyl-1,2,4-triazole (10.0 g, 120 mmol) and anhydrous Tetrahydrofuran (THF, 200 mL) .
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize.
-
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 53 mL, 132 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Insight: A slight excess (1.1 eq) ensures complete deprotonation. The solution typically turns yellow/orange, indicating the formation of the lithiated species.
-
-
Equilibration: Stir at -78°C for 1 hour to ensure complete formation of the C-5 anion.
-
Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 11.2 mL, 144 mmol) dropwise.
-
Insight: DMF acts as the formyl source.[2] The reaction forms a stable hemiaminal lithium salt intermediate.
-
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL) followed by 10% HCl to adjust pH to ~4–5. This hydrolyzes the intermediate to the aldehyde.
-
Workup: Extract with Ethyl Acetate (3 x 100 mL) . Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue via vacuum distillation (bp 60–65°C @ 0.5 mmHg) or flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Applications in Medicinal Chemistry
The 1-methyl-1,2,4-triazole-5-carbaldehyde scaffold is a versatile "warhead" carrier and linker.
Functionalization Logic
The aldehyde group is highly reactive, allowing for rapid diversification:
-
Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines, common in kinase inhibitor design.
-
Schiff Base Formation: Condensation with hydrazines or hydroxylamines generates stable linkers found in antifungal agents.
-
Olefination: Wittig or Horner-Wadsworth-Emmons reactions extend the carbon chain, linking the triazole to other pharmacophores.
Figure 2: Divergent synthesis map demonstrating the utility of the aldehyde handle.
Biological Significance
The 1,2,4-triazole ring acts as a bioisostere for the amide bond , offering improved metabolic stability and hydrogen bonding capabilities without the hydrolytic liability of peptides. It is a key motif in:
-
PARP Inhibitors: Analogs of Talazoparib utilize the triazole core to anchor the molecule within the enzyme's active site.
-
Antifungals: Triazoles inhibit CYP51 (lanosterol 14α-demethylase).
Analytical Characterization Standards
To validate the identity of synthesized CAS 99651-37-3, the following spectral signatures must be observed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.05 ppm (s, 1H): Characteristic aldehyde proton (-CH O).
-
δ 8.05 ppm (s, 1H): Triazole ring proton at C-3.
-
δ 4.20 ppm (s, 3H): N-Methyl group (-N-CH ₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected peaks at ~178 ppm (C=O), ~150 ppm (C-3), ~145 ppm (C-5), and ~36 ppm (N-Me).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺ = 112.1 m/z.
-
Handling, Stability, and Safety
-
Stability: The aldehyde is prone to air oxidation to the corresponding carboxylic acid (1-methyl-1,2,4-triazole-5-carboxylic acid). It must be stored under inert gas.
-
Thermal Sensitivity: Avoid prolonged heating above 100°C during processing to prevent self-condensation or decomposition.
-
Safety: The compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. In case of contact, flush with copious water.
References
-
Organic Chemistry Portal . (n.d.). Synthesis of 1,2,4-Triazoles. Retrieved from [Link]
-
American Elements . (n.d.). 1-methyl-1H-1,2,4-triazole-5-carbaldehyde Technical Data. Retrieved from [Link][3]
-
Frontiers in Chemistry . (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
Sources
physical and chemical characteristics of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Profile of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. While specific experimental data for this exact isomer is limited, this document synthesizes information from closely related analogs and foundational principles of organic chemistry to present a detailed profile. We will explore its molecular structure, propose a robust synthetic pathway with mechanistic insights, predict its physicochemical and spectroscopic properties, and discuss its chemical reactivity and stability. The guide culminates in an evaluation of its potential applications as a versatile synthetic building block for the development of novel pharmaceuticals and functional materials, providing researchers and drug development professionals with a foundational understanding of this valuable compound.
Introduction to the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern heterocyclic chemistry, prized for its unique combination of chemical stability, synthetic accessibility, and potent biological activity.[1] Triazoles are remarkably stable to a wide range of conditions, including thermal stress, acidic and basic hydrolysis, and oxidative or reductive environments.[2] This inherent stability, coupled with a significant dipole moment and capacity for hydrogen bonding, makes the 1,2,3-triazole moiety an excellent bioisostere for amide bonds, contributing to its prevalence in clinically approved drugs.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[4][5]
The subject of this guide, 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, is a specific, less common N2-substituted isomer. The presence of the aldehyde functional group at the C4 position introduces a highly versatile chemical handle, enabling a multitude of subsequent chemical transformations.[6] This makes the compound a valuable intermediate for generating libraries of complex molecules for drug discovery and for creating functionalized materials.[4] This document aims to provide a predictive yet scientifically grounded overview to facilitate its synthesis and application in research.
Proposed Synthesis and Mechanistic Rationale
Direct, regioselective synthesis of N2-substituted 1,2,3-triazoles can be challenging compared to their N1-substituted counterparts. However, leveraging multi-component reaction strategies provides a plausible and efficient route. A proposed pathway involves a copper-catalyzed three-component reaction to generate a 2-hydroxymethyl-2H-1,2,3-triazole intermediate, followed by a selective oxidation to yield the target carbaldehyde.
Caption: Proposed two-step synthetic workflow.
Protocol 2.1: Proposed Synthesis via Oxidation of a Triazolyl-Methanol Intermediate
This protocol is adapted from established methods for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.[2][7]
Step 1: Synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol
-
Reaction Setup: To a solution of propargyl alcohol (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., 1,4-dioxane), add sodium azide (1.1 eq) and an aqueous solution of formaldehyde (37%, 1.2 eq).
-
Catalyst Preparation: In a separate flask, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) in water and adding sodium ascorbate (0.10 eq) until the blue color disappears, indicating the formation of Cu(I).
-
Cycloaddition: Add the catalyst solution to the main reaction mixture. The reaction is typically stirred at room temperature.
-
Causality: The use of a copper(I) catalyst is critical for the Huisgen [3+2] cycloaddition. It activates the terminal alkyne, ensuring high regioselectivity for the 1,4-disubstituted triazole intermediate. Formaldehyde acts as the electrophile that alkylates the N2 position of the newly formed triazole ring in situ, a process favored under these conditions.[2][7]
-
-
Workup and Isolation: Upon reaction completion (monitored by TLC or LC-MS), the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purification by column chromatography yields the intermediate alcohol.
Step 2: Oxidation to 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
-
Reaction Setup: Dissolve the intermediate alcohol from Step 1 in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Oxidation: Add a mild oxidizing agent like manganese dioxide (MnO₂) (excess, ~5-10 eq) or pyridinium chlorochromate (PCC) (1.5 eq). The reaction is stirred at room temperature.
-
Causality: A mild oxidant is chosen to selectively convert the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the stable triazole ring. MnO₂ is an excellent choice for oxidizing allylic/benzylic-type alcohols, and the triazolyl-methanol fits this substrate class.
-
-
Workup and Isolation: After the reaction is complete, the solid oxidant is removed by filtration (e.g., through a pad of Celite). The filtrate is concentrated, and the resulting crude product is purified, potentially by column chromatography or sublimation, to yield the final compound.[8]
Physicochemical Characteristics
Table 3.1: Predicted Physical and Chemical Properties
| Property | Predicted Value / Description | Rationale / Source |
|---|---|---|
| Molecular Formula | C₄H₅N₃O | - |
| Molecular Weight | 111.10 g/mol | - |
| Appearance | Likely a white to off-white solid | Based on related triazole aldehydes. |
| Boiling Point | ~50-70 °C (Predicted) | Based on the isomeric 2-methyl-2H-[1][4][9]triazole-3-carbaldehyde.[10] The compound may be volatile.[8] |
| Density | ~1.3 g/cm³ (Predicted) | Based on the isomeric 2-methyl-2H-[1][4][9]triazole-3-carbaldehyde.[10] |
| pKa | ~1.4 (Predicted) | Based on the isomeric 2-methyl-2H-[1][4][9]triazole-3-carbaldehyde, referring to the protonated form.[10] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, MeOH, Dioxane) and moderately soluble in water. | The presence of the polar aldehyde and triazole ring should confer solubility in polar media.[8] |
Structural and Conformational Analysis
The core of the molecule is the five-membered 1,2,3-triazole ring. Based on crystallographic studies of similar compounds like methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, the entire heterocyclic ring system, along with its substituents, is expected to be nearly planar.[9][11] This planarity is a key feature influencing how the molecule packs in a solid state and interacts with biological targets. The methyl group at the N2 position and the electron-withdrawing carbaldehyde group at the C4 position significantly influence the electronic distribution and reactivity of the ring.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of the title compound.
Caption: Molecular structure with key protons labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be simple and diagnostic.
-
A singlet for the aldehyde proton (Hₐ ) at ~9.8-10.2 ppm, deshielded by the carbonyl group.
-
A singlet for the triazole ring proton (Hₑ ) at ~8.0-8.5 ppm.
-
A singlet for the N-methyl protons (Hₐ ) at ~4.0-4.3 ppm, deshielded by the attachment to the electronegative nitrogen atom within the aromatic ring.
-
-
¹³C NMR: The carbon spectrum will confirm the key functional groups.
-
A signal for the aldehyde carbonyl carbon at ~185-195 ppm.
-
Two signals for the triazole ring carbons, with the C4 (attached to the aldehyde) being more downfield (~145-150 ppm) than the C5.
-
A signal for the N-methyl carbon at ~40-45 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the core functional groups.
-
A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.
-
Medium intensity bands in the 1400-1600 cm⁻¹ region associated with C=N and N=N stretching vibrations of the triazole ring.
-
Bands in the 2900-3000 cm⁻¹ region for C-H stretching of the methyl group and a weaker band around 2720-2820 cm⁻¹ characteristic of the aldehyde C-H stretch.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and formula.
-
Exact Mass: 111.0433 Da.
-
Molecular Ion: A prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observed at m/z 111 or 112, respectively.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of CO (28 Da) from the aldehyde and cleavage of the methyl group (15 Da).
Table 4.1: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Aldehyde-H | ~9.8-10.2 ppm (s, 1H) |
| Triazole-H | ~8.0-8.5 ppm (s, 1H) | |
| N-CH₃ | ~4.0-4.3 ppm (s, 3H) | |
| ¹³C NMR | C=O | ~185-195 ppm |
| C4-Triazole | ~145-150 ppm | |
| IR | C=O Stretch | 1700-1720 cm⁻¹ |
| C-H (Aldehyde) | 2720-2820 cm⁻¹ |
| MS | [M+H]⁺ | m/z = 112 |
Chemical Reactivity and Stability
The reactivity profile is dominated by the aldehyde group, while the triazole core provides a stable scaffold.
Stability
The 1,2,3-triazole ring is known for its exceptional stability, rendering the molecule resistant to degradation by many common reagents, heat, and mild acids/bases.[2] The primary point of reactivity and potential instability is the aldehyde functional group, which can be susceptible to oxidation upon prolonged exposure to air.
Reactivity of the Aldehyde Group
The aldehyde is a gateway to a vast array of chemical derivatives. Its electrophilic carbon is susceptible to nucleophilic attack, and the adjacent proton is not acidic.
Caption: Key reaction pathways of the aldehyde group.
-
Oxidation: Can be readily oxidized to the corresponding 2-methyl-2H-1,2,3-triazole-4-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Selective reduction with sodium borohydride (NaBH₄) will yield the (2-methyl-2H-1,2,3-triazol-4-yl)methanol precursor.
-
Reductive Amination: This powerful reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) provides a direct route to N-substituted aminomethyl-triazoles, a common motif in bioactive compounds.
-
Condensation Reactions: Reacts with primary amines to form Schiff bases (imines), which can be valuable ligands in coordination chemistry or intermediates for further reactions.[6]
-
Wittig Reaction: Undergoes the Wittig reaction with phosphorus ylides to form vinyl-substituted triazoles, enabling carbon-carbon bond formation.
Potential Applications in Research and Drug Development
The combination of a stable, bio-active triazole core with a versatile aldehyde handle makes 2-methyl-2H-1,2,3-triazole-4-carbaldehyde a highly valuable platform molecule.
-
Scaffold for Medicinal Chemistry: It is an ideal starting point for generating compound libraries. Through reactions like reductive amination and Wittig olefination, a diverse range of substituents can be introduced, allowing for systematic structure-activity relationship (SAR) studies.[8]
-
Intermediate for Bioactive Agents: Given the known antifungal, anticancer, and antituberculosis activities of many triazole derivatives, this compound is a key intermediate for synthesizing novel therapeutic candidates.[3][8]
-
Ligand Development: The triazole nitrogen atoms and the aldehyde's ability to form imines make it a candidate for developing novel ligands for catalysis and metal-organic frameworks (MOFs).[6]
Conclusion
2-methyl-2H-1,2,3-triazole-4-carbaldehyde represents a promising yet underexplored heterocyclic building block. While this guide relies on predictive data and insights from analogous structures, it establishes a solid foundation for its future investigation. The proposed synthetic route is robust and based on well-established chemical principles. Its predicted physicochemical properties, spectroscopic signatures, and chemical reactivity profile highlight its potential as a stable and versatile intermediate. For researchers in drug discovery and materials science, this compound offers a strategic entry point for the development of novel molecules with tailored biological or physical properties.
References
-
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC - NIH. Available at: [Link]
-
1,2,4-Triazole - Wikipedia. Available at: [Link]
-
Synthesis of 2H-1,2,3-triazole by Buchwald's method - ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available at: [Link]
-
Synthesis of 2H-1,2,3-triazoles - Organic Chemistry Portal. Available at: [Link]
-
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PubMed. Available at: [Link]
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
-
(PDF) Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent... - ResearchGate. Available at: [Link]
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of... - Lirias. Available at: [Link]
-
1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O - PubChem. Available at: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. Available at: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - ResearchGate. Available at: [Link]
-
1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents... - IJPSDR. Available at: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]
-
Synthetic Trends Followed for the Development of 1,2,3-Triazole - IT Medical Team. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. chemimpex.com [chemimpex.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
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- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methyl-2H-[1,2,4]triazole-3-carbaldehyde | 99651-37-3 [chemicalbook.com]
- 11. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability and Reactivity of 2-Methyl-2H-1,2,3-Triazole-4-Carbaldehyde
This technical guide details the stability, reactivity, and synthetic protocols for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde . It is designed for medicinal chemists and process engineers requiring high-fidelity data on this specific regioisomer, which is distinct from its common 1-methyl analogue.
Executive Summary & Structural Analysis
2-Methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 27991-62-4, generic for 2-alkyl) represents a privileged scaffold in drug discovery, offering a bioisostere for amide or ester linkages with significantly improved metabolic stability.
Unlike the 1-substituted isomers, the 2-substituted 1,2,3-triazole core possesses unique electronic properties driven by its
Electronic Profile
-
Aromaticity: The 2-methyl isomer retains high aromatic stabilization energy (approx. 24 kcal/mol).
-
Dipole Moment: Low polarity compared to the 1-methyl isomer due to the symmetric cancellation of nitrogen lone pair vectors.
-
Reactivity Node: The C4-aldehyde is the primary electrophilic handle, while the C5-proton is weakly acidic (
), allowing for selective functionalization under specific conditions.
Synthesis & Regioselectivity
The synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is non-trivial due to the thermodynamic competition between N1 and N2 alkylation. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted products, accessing the 2,4-disubstituted pattern requires electrophilic alkylation under thermodynamic control.
Mechanism of Regioselectivity
Alkylation of 1,2,3-triazole anions typically yields a mixture of N1 and N2 isomers. However, N2-alkylation is favored under specific conditions due to the preservation of the "pyrazole-like" aromatic sextet in the transition state, whereas N1-alkylation disrupts this symmetry.
Figure 1: Regioselective alkylation pathway. The use of polar aprotic solvents (DMF) and carbonate bases shifts the ratio significantly toward the desired 2-methyl isomer.
Stability Profile
The 2-methyl-2H-1,2,3-triazole core exhibits superior stability compared to many other five-membered heterocycles.
| Parameter | Stability Assessment | Notes |
| Thermal | High | Stable up to >200°C. Resistant to flash vacuum pyrolysis conditions that degrade 1,2,4-triazoles. |
| Hydrolytic | Excellent | The ring is inert to aqueous acid (6M HCl, 100°C) and base (6M NaOH, 100°C). The aldehyde group is the limiting factor (susceptible to hydration/oxidation).[1] |
| Oxidative | Good | The triazole ring survives KMnO4 and Jones oxidation conditions used to convert the aldehyde to carboxylic acid.[1] |
| Photolytic | Moderate | 2H-triazoles can undergo ring opening to diazo compounds under intense UV irradiation ( |
Reactivity & Transformations
The reactivity of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is dominated by the carbonyl group. The electron-deficient nature of the triazole ring (acting as an electron-withdrawing group,
Key Transformation Pathways
Figure 2: Reactivity landscape. The solid lines represent standard, high-yield transformations. The dashed line (C-H activation) represents a challenging transformation requiring specific conditions.[1]
Detailed Reaction Classes[1]
-
Reductive Amination (Drug Synthesis):
-
Reagents: Sodium triacetoxyborohydride (STAB), DCE, catalytic AcOH.
-
Insight: The triazole ring does not interfere with the iminium ion formation.[1] The electron-withdrawing nature of the triazole accelerates the initial condensation step.
-
Application: Synthesis of triazole-methyl-amine linkers common in kinase inhibitors.
-
-
Oxidation:
-
Reagents: Pinnick oxidation (NaClO2, NaH2PO4) is preferred over KMnO4 to avoid over-oxidation or ring degradation issues at extreme pH.
-
Product: 2-methyl-2H-1,2,3-triazole-4-carboxylic acid (
).
-
-
C5-Lithiation (Advanced):
-
Protocol: Treatment with n-BuLi at -78°C leads to lithiation at the C5 position.
-
Caution: The aldehyde must be protected (e.g., as an acetal) prior to lithiation to prevent nucleophilic attack at the carbonyl. This allows for the introduction of halogens or alkyl groups at C5.[1]
-
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde
This protocol utilizes the alkylation of the commercially available 1,2,3-triazole-4-carbaldehyde diethyl acetal, followed by hydrolysis.
Materials:
-
1,2,3-Triazole-4-carbaldehyde diethyl acetal (10 mmol)
-
Methyl Iodide (12 mmol)[1]
-
Potassium Carbonate (anhydrous, 15 mmol)
-
DMF (Dry, 20 mL)
Step-by-Step:
-
Alkylation: Dissolve the acetal in dry DMF under Argon. Add
and stir for 15 min. -
Addition: Add MeI dropwise at 0°C. Allow to warm to RT and stir for 12 hours.
-
Workup: Pour into ice water (100 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine (5x) to remove DMF.[1] Dry over
.[1] -
Purification (Critical): The crude contains both N1 and N2 isomers.[1] Purify via flash chromatography (Hexane/EtOAc gradient). The 2-methyl isomer (major) is typically less polar (higher
) than the 1-methyl isomer due to its lower dipole moment. -
Hydrolysis: Dissolve the purified acetal in THF (10 mL) and 1M HCl (10 mL). Stir at RT for 2 hours. Neutralize with
, extract with DCM, and concentrate to yield the aldehyde.
Validation Criteria:
-
1H NMR (CDCl3): Look for the N-Me singlet.
-
2-Methyl Isomer:
ppm (N-Me), ppm (C5-H). -
1-Methyl Isomer:
ppm (N-Me), ppm (C5-H).
-
-
Appearance: White to off-white crystalline solid or oil.
Protocol B: Reductive Amination (General)
-
Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE.
-
Add AcOH (1.5 eq) and stir for 30 min.
-
Add
(1.5 eq) and stir overnight. -
Quench with sat.
.
References
-
Regioselective Alkylation of 1,2,3-Triazoles
-
Electronic Properties of Triazoles
-
General Reactivity of 1,2,3-Triazoles
Sources
- 1. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
discovery and history of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
The following technical guide details the discovery, synthetic evolution, and pharmaceutical utility of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde .
Synthetic Evolution and Utility of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde[1]
Executive Summary: The "Non-Click" Triazole
In the era of "Click Chemistry," the 1,4-disubstituted 1,2,3-triazole (N1-isomer) has dominated chemical space due to the ease of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] However, the 2-substituted 1,2,3-triazole (N2-isomer) —specifically 2-methyl-2H-1,2,3-triazole-4-carbaldehyde —has emerged as a distinct, pharmacologically superior pharmacophore.[2]
Unlike its N1-counterpart, the N2-isomer cannot be synthesized via standard Click chemistry.[2][1] It offers unique electronic properties, higher metabolic stability, and a dipole moment vector that often improves membrane permeability in drug candidates.[1] This guide explores the "Regioselectivity Challenge" that defined its history and the modern "Dibromo-Strategy" that enables its scalable production.[2][1]
Historical Genesis & The Regioselectivity Problem
2.1 Early Triazole Chemistry (1890s–1950s)
The history of 1,2,3-triazoles dates back to von Pechmann and Dimroth in the late 19th century.[1] Early synthesis involved the thermal cycloaddition of azides and alkynes (Huisgen cycloaddition), which invariably produced a ~1:1 mixture of 1,4- and 1,5-isomers.[1]
2.2 The Alkylation Dilemma
Direct alkylation of the parent 1,2,3-triazole ring was the first method attempted to introduce methyl groups.[1] However, tautomeric equilibrium favors the N1/N3 positions.[1]
-
Thermodynamic Control: Favors N2-alkylation (due to the aromatic sextet preservation and symmetry).[2][1]
For decades, isolating pure 2-methyl-2H-1,2,3-triazole-4-carbaldehyde was a purification nightmare, requiring tedious fractional distillation to separate it from the N1-isomer.[2]
Synthetic Evolution: The "Dibromo" Breakthrough
The field shifted when researchers discovered that steric bulk and halogenation could steer regioselectivity.[1] The modern "Gold Standard" synthesis does not start with the aldehyde; it builds the N2-methyl core first using a halogenated precursor.[2][1]
3.1 The Self-Validating Protocol (The "Dibromo Strategy")
This route guarantees N2-selectivity (>95%) by blocking the C4 and C5 positions and exploiting the electronic repulsion at N1/N3.[2][1]
Mechanism of Selectivity:
-
Precursor: 4,5-Dibromo-1,2,3-triazole.[1]
-
Alkylation: The bulky bromine atoms at C4 and C5 sterically hinder the N1/N3 positions, forcing the methyl group to the less hindered N2 position.[1]
-
Functionalization: A halogen-lithium exchange (using
-PrMgCl) selectively lithiates the C4 position, which is then quenched with DMF to install the aldehyde.[1]
3.2 Visualizing the Pathway
The following logic flow illustrates the divergence between "Click" (N1) and "Dibromo" (N2) strategies.
Figure 1: Divergent synthetic pathways. The lower branch ("Dibromo Strategy") is the only reliable route to the target aldehyde.[1]
Technical Protocol: Synthesis of CAS 1104078-88-7
Note: This protocol synthesizes the 5-bromo derivative first, which is often the direct precursor to the aldehyde via formylation.[2]
Reagents:
-
4,5-Dibromo-1,2,3-triazole (Starting Material)[1]
-
Iodomethane (MeI)[1]
-
Potassium Carbonate (
)[1] -
Isopropylmagnesium Chloride (
-PrMgCl, 2M in THF)[1][3][4] -
N,N-Dimethylformamide (DMF)[1]
Step-by-Step Methodology:
| Step | Operation | Critical Parameter (Why?) |
| 1. Alkylation | Dissolve 4,5-dibromo-1,2,3-triazole in DMF. Add | Steric Steering: The bromines force the methyl to N2.[1] Low temp prevents over-alkylation. |
| 2.[1] Isolation | Aqueous workup (EtOAc/H2O).[1] Dry over | Purity Check: N2-isomer is usually a solid; N1-isomer (minor) is oil.[2][1] Recrystallize if needed. |
| 3. Metalation | Dissolve 4,5-dibromo-2-methyl-triazole in anhydrous THF. Cool to -40°C . Add | Temp Control: -40°C is critical. Higher temps cause "halogen dance" or elimination.[1] |
| 4. Formylation | Stir for 30 min (formation of Grignard species). Add dry DMF (5.0 eq). Warm to RT. | Quenching: DMF acts as the formyl source.[1] Excess DMF ensures complete conversion.[1] |
| 5. Hydrolysis | Quench with sat. | pH Sensitivity: The aldehyde is stable, but avoid strong acids/bases during workup.[1] |
Yield Expectation: 65–75% overall.[1] Characterization:
-
1H NMR (CDCl3):
10.05 (s, 1H, CHO), 8.05 (s, 1H, Triazole-H), 4.25 (s, 3H, N-Me).[1] -
Note: If the 5-bromo is retained, the Triazole-H signal is absent.[2][1]
Pharmaceutical Applications & Case Studies
The 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for phenyl rings or pyridine moieties.[2]
5.1 Tyk2 and ERK Inhibitors
Recent patents (e.g., WO2023227946A1) utilize this aldehyde to synthesize inhibitors of Tyk2 (Tyrosine Kinase 2) , a target for autoimmune diseases.[1]
-
Role: The aldehyde serves as the electrophile for reductive amination, linking the triazole "head" to a piperazine or amine-based "tail."[1]
-
Benefit: The N2-methyl triazole ring provides a specific hydrogen-bond acceptor profile that differs from the N1-isomer, often improving selectivity against related kinases (JAK1/JAK3).[2][1]
5.2 NorA Efflux Pump Inhibitors
In the fight against MRSA (Methicillin-resistant S. aureus), this aldehyde is used to create inhibitors of the NorA efflux pump .[1]
-
Mechanism: The aldehyde is condensed with hydrazine or amine derivatives to form hydrazones/imines that block the bacterial pump, restoring sensitivity to ciprofloxacin.[1]
5.3 Visualization of Drug Discovery Workflow
Figure 2: The aldehyde acts as a divergent hub for multiple therapeutic classes.[2][1]
References
-
Google Patents. (2023).[1] WO2023227946A1 - Tyk2 inhibitors and uses thereof.[2][1] Retrieved from [1]
-
Organic Chemistry Portal. (2021). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]
-
BioRxiv. (2023).[1] Small molecule inhibitors of the NorA efflux pump. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 63062-88-4|2-Methyl-2H-1,2,3-triazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. WO2023227946A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. WO2023227946A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Monograph: Spectroscopic Profiling of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde
This technical guide details the spectroscopic characterization of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde , a critical heterocyclic scaffold in medicinal chemistry (e.g., Tyk2 inhibitors, NorA efflux pump inhibitors).
Executive Summary
Compound Identity : 2-methyl-2H-1,2,3-triazole-4-carbaldehyde CAS Registry Number : 1104078-88-7 Molecular Formula : C₄H₅N₃O Molecular Weight : 111.10 g/mol
This guide focuses on the 2-substituted isomer , which is thermodynamically distinct from its 1-substituted counterparts. The 2-methyl-2H-1,2,3-triazole core is highly valued in drug discovery for its metabolic stability and bioisosteric properties. This monograph provides experimental data for the functionalized 5-bromo derivative (a common synthetic checkpoint) and derived characteristics for the parent 5-H scaffold.
Structural Analysis & Synthesis
The 2-methyl isomer possesses
Synthesis Workflow (Grignard Exchange Protocol)
The most robust route to this aldehyde involves a halogen-magnesium exchange on a poly-halogenated precursor, followed by formylation with DMF. This method avoids the regioselectivity issues often seen in direct cyclization.
Figure 1: Regioselective synthesis via Grignard exchange.
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)
^1H NMR Characterization
The proton NMR spectrum is characterized by three distinct environments: the aldehyde proton (highly deshielded), the triazole ring proton (aromatic region), and the N-methyl group.
Table 1: ^1H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |
| CHO | 9.95 - 10.18 | Singlet (s) | 1H | Characteristic aldehyde proton; deshielded by C=O anisotropy. |
| H-5 | 8.15 - 8.25 * | Singlet (s) | 1H | Triazole ring proton.[1][2] Note: Absent in 5-bromo derivative. |
| N-CH₃ | 4.18 - 4.26 | Singlet (s) | 3H | N2-Methyl group. Distinctly downfield from N1-isomers (~4.0 ppm). |
Reference Standard Validation (5-Bromo Derivative) For quality control, the 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1306610-18-3) is often used as the stable intermediate. Its experimental data is:
-
δ 9.95 (s, 1H) : Aldehyde CHO.
-
Absence of H-5 signal confirms C5 substitution.
^13C NMR Characterization
The carbon spectrum confirms the oxidation state and ring substitution pattern.
Table 2: ^13C NMR Assignments (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ, ppm) | Assignment |
| C=O | 178.0 - 182.0 | Formyl carbonyl carbon. |
| C-4 | 145.0 - 148.0 | Quaternary triazole carbon (ipso to CHO). |
| C-5 | 135.0 - 138.0 | Triazole CH (or C-Br). |
| N-CH₃ | 42.0 - 44.0 | N-Methyl carbon. |
Mass Spectrometry (MS) & Infrared (IR) Profiling
Mass Spectrometry (LC-MS)
-
Ionization Mode : ESI (Positive)
-
Molecular Ion :
-
Parent (5-H) : m/z 112.1 [M+H]⁺
-
5-Bromo Derivative : m/z 190/192 [M+H]⁺ (shows characteristic 1:1 Br isotope pattern).
-
-
Fragmentation Pathway :
-
Loss of N₂ (28 Da): Common in triazoles, leading to azirine-like species.
-
Loss of CO (28 Da): Characteristic of aldehydes.
-
Infrared Spectroscopy (FT-IR)
-
C=O Stretch : 1690 - 1705 cm⁻¹ (Strong). The conjugation with the triazole ring lowers the frequency slightly compared to aliphatic aldehydes.
-
C=N / C=C Ring Stretch : 1450 - 1550 cm⁻¹ .
-
C-H Stretch (Aldehyde) : 2750 & 2850 cm⁻¹ (Fermi doublet).
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Primary Reference for Scaffold Generation
-
Preparation : Dissolve 4,5-dibromo-2-methyl-1,2,3-triazole (1.0 eq) in anhydrous THF under Argon. Cool to -30°C .
-
Exchange : Add i-PrMgCl (1.1 eq, 2M in THF) dropwise. Stir for 1 hour at -30°C to generate the magnesiated intermediate.
-
Formylation : Add anhydrous DMF (5.0 eq) rapidly. Allow the mixture to warm to 0°C over 1 hour.
-
Workup : Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification : Flash chromatography (Hexanes/EtOAc gradient).
-
Yield: Typically 60-75%.
-
Appearance: Off-white solid.[1]
-
Protocol B: Differentiation of Isomers (N1 vs N2)
To ensure the sample is the 2-methyl isomer and not the 1-methyl isomer:
-
Symmetry Check : The 2-methyl isomer is more symmetric. In ^13C NMR, the N-Me signal for N2 isomers typically appears at 40-45 ppm , whereas N1 isomers appear at 35-40 ppm .
-
Stability : The 2-methyl isomer is generally the thermodynamic product and has a lower dipole moment.
References
-
Synthesis of 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde (Intermediate I-9b) . Patent WO2023227946A1. Tyk2 inhibitors and uses thereof. (2023). Link
-
Characterization of 5-(4-chlorophenyl)-2-methyl-2H-1,2,3-triazole-4-carbaldehyde . bioRxiv Preprint. Small molecule inhibitors of the NorA efflux pump. (2023). Link
-
General Synthesis of 2-Substituted Triazoles . Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Link
-
Commercial Data & CAS Verification . ChemicalBook. 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1104078-88-7). Link
Sources
Technical Guide: Solubility Profile of 2-Methyl-2H-1,2,3-Triazole-4-Carbaldehyde
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde . This document is structured for application scientists and researchers requiring precise data for synthesis, purification, and formulation.
Executive Summary & Chemical Identity
2-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 27958-71-4) is a functionalized heterocyclic building block.[1][2] Its solubility behavior is governed by the competition between the polar, hydrogen-bond-accepting triazole-aldehyde core and the small hydrophobic methyl group. Unlike its 1H-tautomer counterparts, the 2-methyl isomer is "fixed" (non-tautomerizable), resulting in a distinct lipophilicity profile that favors moderately polar organic solvents while maintaining partial water solubility.
Physicochemical Drivers of Solubility
-
Dipole Moment: High. The triazole ring and the orthogonal aldehyde carbonyl create a strong dipole, favoring polar aprotic solvents (DMSO, DMF).
-
Hydrogen Bonding:
-
Donors (HBD): 0 (No N-H or O-H bonds).
-
Acceptors (HBA): 4 (3 ring nitrogens + 1 carbonyl oxygen).
-
Implication: Highly soluble in protic solvents (alcohols, water) capable of donating hydrogen bonds to the triazole nitrogens.
-
-
Lipophilicity (cLogP): Estimated ~0.5 – 0.8. This "Goldilocks" zone indicates amphiphilic character—soluble in both organic media (DCM, EtOAc) and aqueous buffers, necessitating careful solvent selection for extraction.
The Solubility Landscape
The following data categorizes solvents by their interaction mechanism with the substrate.
Table 1: Solubility Profile & Application Suitability
| Solvent Class | Specific Solvents | Solubility Rating | Primary Application | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Extraction, Chromatography | Preferred solvent for liquid-liquid extraction from aqueous layers. |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>200 mg/mL) | Reaction Medium, Library Storage | Hard to remove; use only if reaction requires high T or specific catalysis. |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (50–100 mg/mL) | Chromatography, Crystallization | Ideal "Good" solvent for recrystallization pairs. |
| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Recrystallization | High solubility at boiling; moderate/low at -20°C. Best for purification. |
| Ethers | THF, 1,4-Dioxane | Good | Reaction Medium | Compatible with hydride reductions (e.g., NaBH4). |
| Hydrocarbons | Hexanes, Heptane, Toluene | Poor/Insoluble (<1 mg/mL) | Anti-solvent | Use to crash out the product from EtOAc or DCM solutions. |
| Aqueous | Water, PBS (pH 7.[3]4) | Moderate/Sparingly | Bioconjugation | Solubility improves with heat; co-solvents (DMSO) often needed for bio-assays. |
Experimental Protocols
Protocol A: Quantitative Solubility Determination (HPLC Method)
Objective: Determine exact saturation limit in a specific solvent.
-
Preparation: Add excess solid 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (approx. 20 mg) to 1 mL of the target solvent in a sealed HPLC vial.
-
Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C.
-
Saturation: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (prevents undissolved micro-particles from entering column).
-
Quantification: Inject 5 µL into HPLC (C18 Column, Water/Acetonitrile gradient). Compare peak area against a pre-calibrated standard curve (0.1 – 1.0 mg/mL).
Protocol B: Purification via Solvent-Pair Recrystallization
Objective: Purify crude material using solubility differentials.
-
Solvent Pair: Ethyl Acetate (Good Solvent) / Hexanes (Anti-Solvent).
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.
-
Clarification: If insoluble particulates remain, hot-filter through a glass frit.
-
Nucleation: Remove from heat. Add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Crystallization: Add 1-2 drops of Ethyl Acetate to clear the solution, then let it stand at Room Temperature (RT) for 2 hours. Move to 4°C overnight.
-
Harvest: Filter crystals and wash with cold 10% EtOAc in Hexanes.
Decision Logic for Solvent Selection
The following diagrams illustrate the logical flow for selecting solvents based on the experimental goal (Reaction vs. Purification).
Diagram 1: Solvent Selection Workflow
Figure 1: Decision tree for selecting the optimal solvent system based on process requirements (Reaction kinetics vs. Product isolation).
Critical Applications & Reactivity
Understanding solubility is prerequisite to exploiting the reactivity of the aldehyde group.
-
Schiff Base Formation (Reductive Amination):
-
Solvent Choice:Methanol or DCE (Dichloroethane) .
-
Rationale: Methanol solubilizes both the triazole-aldehyde and the amine, facilitating imine formation. DCE is preferred if using STAB (Sodium Triacetoxyborohydride) as the reducing agent, as it tolerates the hydride better than protic solvents.
-
-
Click Chemistry (CuAAC) Precursor:
-
Solvent Choice:t-Butanol / Water (1:1) .
-
Rationale: Although the triazole ring is already formed, this compound is often used to couple to other "Click" reagents. The 2-methyl derivative is sufficiently soluble in this aqueous mixture to allow homogeneous conjugation reactions.
-
Diagram 2: Recrystallization Phase Diagram Logic
Figure 2: Step-by-step purification workflow utilizing the solubility differential between Ethyl Acetate and Hexanes.
References
-
PubChem. Compound Summary: 1H-1,2,3-triazole-4-carbaldehyde (Isomer Analog Data).[1] National Library of Medicine. [Link]
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (Authoritative text on solvent polarity and solubility parameters).
Sources
Methodological & Application
The Synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde: A Detailed Guide for Chemical Researchers
The 2-methyl-2H-1,2,3-triazole-4-carbaldehyde scaffold is a valuable building block in medicinal chemistry and drug development, offering a unique constellation of electronic and steric properties. Its derivatives have been explored for a range of biological activities, making a reliable and well-documented synthetic protocol essential for researchers in the field. This guide provides a comprehensive overview of a robust laboratory-scale preparation of this important intermediate, focusing on the underlying chemical principles, detailed experimental procedures, and rigorous characterization of the final product.
The synthetic strategy outlined herein proceeds via a two-step sequence, commencing with the regioselective methylation of a commercially available precursor, followed by the reduction of the ester functionality to the corresponding primary alcohol. The final step involves the mild oxidation of this alcohol to the target aldehyde. This approach was designed to maximize yield and purity while utilizing readily accessible reagents and standard laboratory techniques.
I. Synthetic Strategy and Mechanistic Considerations
The overall synthetic pathway is depicted below. The initial challenge in this synthesis is the regioselective methylation of the triazole ring. Alkylation of NH-1,2,3-triazoles can lead to a mixture of N1 and N2 substituted isomers.[1] While the thermodynamic product is often the N2-substituted triazole due to reduced steric hindrance, the kinetic product can vary depending on the reaction conditions. Our protocol is optimized to favor the desired N2-methylated product, which is then carried forward.
The subsequent reduction of the methyl ester to a primary alcohol is a standard transformation, for which Lithium Aluminium Hydride (LiAlH₄) is a potent and effective reagent. The final step, the oxidation of the primary alcohol to the aldehyde, requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Here, we will focus on the use of Dess-Martin Periodinane (DMP), a hypervalent iodine reagent known for its high efficiency and chemoselectivity in oxidizing primary alcohols to aldehydes under neutral conditions.[2]
II. Experimental Protocols
A. Step 1: Synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol
This initial step involves the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate followed by the reduction of the resulting ester to the desired alcohol.
Part 1a: Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate
This procedure is adapted from the methylation of similar triazole systems.[3]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 1H-1,2,3-triazole-4-carboxylate | 127.10 | 2.0 g | 15.7 |
| Methyl Iodide (MeI) | 141.94 | 1.1 mL | 17.3 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.6 g | 18.8 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Methyl 1H-1,2,3-triazole-4-carboxylate (2.0 g, 15.7 mmol) and anhydrous Dimethylformamide (DMF, 20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium carbonate (2.6 g, 18.8 mmol) to the stirred solution.
-
Slowly add methyl iodide (1.1 mL, 17.3 mmol) dropwise over 5 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will be a mixture of N1 and N2 methylated isomers. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.
Part 1b: Reduction of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
This reduction utilizes the powerful hydride donor, LiAlH₄.[4][5]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | 141.12 | 1.0 g | 7.08 |
| Lithium Aluminium Hydride (LiAlH₄) | 37.95 | 0.32 g | 8.49 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | - | - | - |
| Dilute Sulfuric Acid (1 M) | - | - | - |
Protocol:
-
To a dry 100 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of Lithium Aluminium Hydride (0.32 g, 8.49 mmol) in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 g, 7.08 mmol) in anhydrous THF (15 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (0.32 mL), 15% aqueous NaOH (0.32 mL), and then water again (0.96 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield (2-methyl-2H-1,2,3-triazol-4-yl)methanol as a crude product, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography if necessary.
Workflow for the Synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol:
B. Step 2: Oxidation of (2-methyl-2H-1,2,3-triazol-4-yl)methanol to 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
This final step employs the Dess-Martin Periodinane (DMP) for a mild and selective oxidation.[2]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (2-methyl-2H-1,2,3-triazol-4-yl)methanol | 113.12 | 0.5 g | 4.42 |
| Dess-Martin Periodinane (DMP) | 424.14 | 2.25 g | 5.30 |
| Anhydrous Dichloromethane (DCM) | - | 25 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Sodium Thiosulfate | - | - | - |
Protocol:
-
To a dry 100 mL round-bottom flask with a magnetic stir bar, dissolve (2-methyl-2H-1,2,3-triazol-4-yl)methanol (0.5 g, 4.42 mmol) in anhydrous DCM (25 mL).
-
Add Dess-Martin Periodinane (2.25 g, 5.30 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM (25 mL).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (to reduce unreacted DMP).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.
Workflow for the Oxidation Step:
III. Characterization of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₄H₅N₃O |
| Molar Mass | 111.10 g/mol |
| Appearance | Expected to be a solid or oil |
| Boiling Point | Predicted to be in the range of 50-70 °C |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.0-10.2 ppm (s, 1H, -CHO)
-
δ ~8.0-8.2 ppm (s, 1H, triazole-H)
-
δ ~4.2-4.4 ppm (s, 3H, N-CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~185 ppm (-CHO)
-
δ ~148 ppm (C4 of triazole)
-
δ ~125 ppm (C5 of triazole)
-
δ ~40 ppm (N-CH₃)
-
-
Mass Spectrometry (ESI+): m/z = 112.05 [M+H]⁺
IV. Trustworthiness and Self-Validation
The protocols described are based on well-established and widely published chemical transformations. The methylation of N-heterocycles, the reduction of esters with LiAlH₄, and the oxidation of primary alcohols with Dess-Martin Periodinane are all standard procedures in organic synthesis. The successful synthesis is validated at each stage through TLC monitoring and confirmed at the end by comprehensive spectroscopic analysis of the purified product. The expected NMR chemical shifts are based on known data for similar triazole structures and provide a clear benchmark for product identification.[6]
V. Conclusion
This guide provides a detailed and reliable protocol for the laboratory synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde. By following these procedures, researchers in drug discovery and organic synthesis can confidently prepare this valuable building block for their research endeavors. The emphasis on mechanistic understanding and detailed, step-by-step instructions is intended to empower scientists to successfully replicate and, if necessary, adapt these methods for their specific needs.
References
-
Synthesis of 2H-1,2,3-Triazoles. ResearchGate. Available at: [Link]
-
Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1752. Available at: [Link]
-
Reduction of carboxylic acids. Chemguide. Available at: [Link]
-
1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]
-
Dess–Martin oxidation. Wikipedia. Available at: [Link]
-
Ester to Alcohol - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]
Sources
Application Notes & Protocols: 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the 2-Methyl-2H-1,2,3-triazole Scaffold
The 1,2,3-triazole moiety has emerged as a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its remarkable stability to metabolic degradation, acidic and basic hydrolysis, and both oxidative and reductive conditions makes it an ideal isostere for other functional groups, enhancing the pharmacokinetic profiles of drug candidates.[3] The 1,2,3-triazole framework is not merely a passive linker; its dipole moment and hydrogen bond accepting capabilities allow it to engage in crucial interactions with biological targets.[3] Consequently, this heterocycle is a core component in a wide array of therapeutic agents, including those with anticancer, antifungal, and antibacterial properties.[2][3][4]
This guide focuses on a particularly valuable derivative: 2-methyl-2H-1,2,3-triazole-4-carbaldehyde . The presence of a reactive carbaldehyde group on the stable 2-N-methylated triazole ring provides a powerful and versatile handle for a multitude of chemical transformations. This building block serves as a gateway to a diverse library of complex molecules, enabling researchers to systematically explore structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive overview of its synthesis, core reactivity, and detailed protocols for its application in synthetic workflows.
Synthesis of the Building Block
Direct synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is not commonly reported. A robust and logical pathway involves a multi-step sequence starting from the more accessible methyl 1H-1,2,3-triazole-4-carboxylate. This approach provides excellent control over the regiochemistry, which is a critical consideration in triazole synthesis.
Proposed Synthetic Pathway
The recommended pathway involves three key stages: regioselective methylation, reduction of the ester, and subsequent oxidation to the desired aldehyde.
Caption: Proposed synthetic workflow for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.
Protocol 1: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
This protocol is adapted from the N-alkylation of the parent triazole ester.[5] The key challenge is the separation of the N1 and N2 methylated isomers.
-
Rationale: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a mild base like potassium carbonate is sufficient to deprotonate the triazole NH. Methyl iodide is a highly effective methylating agent. Separation is typically achieved via silica gel chromatography, exploiting the polarity differences between the isomers.[5]
-
Step-by-Step Procedure:
-
To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, add potassium carbonate (K₂CO₃, 1.1 eq).
-
Cool the mixture to 0 °C (ice bath) under a nitrogen atmosphere.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the desired N2-methyl isomer.
-
Protocol 2: Synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)methanol
-
Rationale: Reduction of the ester to the primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective but requires careful handling. Diisobutylaluminium hydride (DIBAL-H) is a milder alternative that can also be used, often providing cleaner reactions. The reaction is performed at low temperatures to control reactivity.
-
Step-by-Step Procedure:
-
Dissolve Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of LiAlH₄ (1.5 eq) in THF. Caution: Exothermic reaction and hydrogen gas evolution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield the desired alcohol, which can be purified further by chromatography if necessary.
-
Protocol 3: Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde
-
Rationale: The oxidation of the primary alcohol to the aldehyde must be performed under mild conditions to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are standard, reliable reagents for this transformation. Dichloromethane (DCM) is a common solvent for these oxidations.
-
Step-by-Step Procedure:
-
Dissolve (2-Methyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) or DMP (1.2 eq) in one portion.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium or periodinane byproducts.
-
Wash the filter cake thoroughly with additional ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to afford the target aldehyde. Purify by column chromatography if needed.
-
Core Reactivity and Applications
The synthetic utility of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde stems from the electrophilic nature of the aldehyde carbon, making it a prime target for nucleophilic attack. This allows for a wide range of subsequent transformations.
Caption: Core reactivity pathways of the title compound.
Application Profile: Derivatization for Bioactive Compound Synthesis
This building block is an excellent starting point for synthesizing libraries of compounds for screening against various biological targets. The following protocols detail two fundamental and high-yield transformations.
Protocol 4: Knoevenagel Condensation with Active Methylene Compounds
This reaction is used to form new carbon-carbon double bonds and is a cornerstone for synthesizing a variety of heterocyclic and unsaturated systems. The reaction between an aldehyde and an active methylene compound like malononitrile can lead to intermediates for more complex structures.[6]
-
Rationale: The condensation is typically base-catalyzed. A mild organic base like piperidine or triethylamine is sufficient to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde. The subsequent dehydration step is often spontaneous or driven by heating. Ethanol is a common solvent that facilitates the solubility of all components.
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and malononitrile (1.05 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (approx. 0.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting aldehyde.
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Protocol 5: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is one of the most robust methods for forming C-N bonds. It involves the initial formation of an imine or iminium ion, followed by in-situ reduction to the corresponding amine. This allows for the introduction of a diverse range of substituents.
-
Rationale: The reaction is often performed as a one-pot procedure. Sodium triacetoxyborohydride (STAB) is the reagent of choice for many applications. It is milder than sodium cyanoborohydride, non-toxic, and does not readily reduce the starting aldehyde, thus minimizing side reactions. Acetic acid is often used as a catalyst to promote imine formation. Dichloroethane (DCE) or THF are suitable solvents.
-
Step-by-Step Procedure:
-
To a flask containing a solution of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add the primary or secondary amine of choice (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Note: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Once complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amine by column chromatography.
-
Physicochemical and Spectroscopic Data
Accurate characterization is essential for verifying the identity and purity of the synthesized building block.
| Property | Value | Notes |
| Molecular Formula | C₄H₅N₃O | |
| Molecular Weight | 111.10 g/mol | |
| Appearance | Expected to be a white to off-white solid | Based on similar triazole aldehydes. |
| ¹H NMR (CDCl₃) | δ ~9.9-10.1 (s, 1H, -CHO) | Aldehyde proton is highly deshielded. |
| δ ~8.0-8.2 (s, 1H, Triazole C5-H) | The proton on the triazole ring. | |
| δ ~4.1-4.3 (s, 3H, N-CH₃) | The N-methyl protons. | |
| ¹³C NMR (CDCl₃) | δ ~185 (C=O) | Aldehyde carbon. |
| δ ~145-150 (Triazole C4 & C5) | Aromatic carbons of the triazole ring. | |
| δ ~40 (N-CH₃) | N-methyl carbon. | |
| IR (KBr, cm⁻¹) | ~1700-1715 (C=O stretch) | Strong absorption characteristic of an aldehyde. |
| ~2820, 2720 (C-H stretch) | Characteristic Fermi doublets for the aldehyde C-H. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Safety and Handling
-
General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Specific Reagents:
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care.
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and protic solvents. Quench procedures must be performed carefully and at low temperatures.
-
PCC: A toxic chromium (VI) compound.
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Methyl-2H-1,2,3-triazole-4-carbaldehyde is a high-value synthetic intermediate whose strategic importance is derived from the combination of a stable, bio-isosteric triazole core and a versatile aldehyde functional group. The synthetic routes and application protocols detailed in this guide provide researchers with a reliable framework to access this building block and leverage its reactivity. Its use facilitates the efficient construction of diverse molecular architectures, making it an indispensable tool for professionals in drug discovery and chemical biology.
References
-
Tian, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Available at: [Link]
-
Plaetinck, C., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. Available at: [Link]
-
Guo, et al. (2021). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]
-
Chem-Impex International. (n.d.). 1H-[7][8][9]triazole-4-carbaldehyde. Available at: [Link]
-
Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Plaetinck, C., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. KU Leuven Lirias. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
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Prabakaran, K., et al. (2011). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Alexandre, F. R., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. Available at: [Link]
-
Plaetinck, C., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Available at: [Link]
-
Tian, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A. Available at: [Link]
-
El-Sayed, W. A., et al. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Natural Science. Available at: [Link]
-
Jotani, M. M., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazol-4-yl)Methanol. ResearchGate. Available at: [Link]
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Bhat, M., et al. (2019). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances. Available at: [Link]
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Shaquiquzzaman, M., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research. Available at: [Link]
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Hrania, M. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold in Modern Chemistry
An Application Note for the Derivatization of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its remarkable stability under a wide range of physiological and chemical conditions, combined with its capacity for hydrogen bonding and its significant dipole moment, makes it a privileged scaffold in drug design.[2] The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these heterocycles, allowing for the rapid assembly of diverse molecular libraries.[1][4]
Within this important class of compounds, 2-methyl-2H-1,2,3-triazole-4-carbaldehyde stands out as a particularly versatile synthetic intermediate. The aldehyde functional group at the 4-position serves as a reactive handle for a multitude of chemical transformations, enabling the straightforward introduction of diverse functional groups and the construction of complex molecular architectures. This application note provides detailed protocols and expert insights for several key derivatization strategies, empowering researchers to leverage this building block for applications ranging from drug discovery to the development of advanced materials.
Core Derivatization Strategies: A Workflow Overview
The aldehyde moiety of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a gateway to a variety of chemical transformations. The following protocols detail robust methods for C-N bond formation, C-C bond formation, oxidation, and reduction, providing a comprehensive toolkit for library synthesis.
Caption: Key derivatization pathways from the central aldehyde scaffold.
Protocol 1: Reductive Amination for C-N Bond Formation
Reductive amination is arguably one of the most reliable and versatile methods for synthesizing amines from carbonyl compounds.[5][6] The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction of the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is critical as these reagents selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[5]
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1 eq) can facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-substituted (2-methyl-2H-1,2,3-triazol-4-yl)methanamine derivative.
Data Summary & Considerations
| Amine Type | Reducing Agent | Solvent | Typical Time | Key Considerations |
| Primary Aliphatic | NaBH(OAc)₃ | DCM/DCE | 2-6 h | Generally high yielding and clean. |
| Secondary Aliphatic | NaBH(OAc)₃ | DCE | 4-12 h | Reaction may be slower than with primary amines. |
| Aniline Derivatives | NaBH₃CN | Methanol | 12-24 h | Often requires an acidic catalyst (e.g., AcOH). NaBH₃CN is preferred due to its stability in mildly acidic conditions.[5] |
Expertise & Experience: The success of reductive amination hinges on the controlled formation and subsequent reduction of the iminium intermediate. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied after the addition of the reducing agent. For volatile amines, conducting the reaction in a sealed vessel is recommended to prevent loss of the reagent.
Protocol 2: Wittig Reaction for Vinyl-Triazole Synthesis
The Wittig reaction is a powerful tool for carbon-carbon bond formation, specifically for converting aldehydes and ketones into alkenes.[7][8][9] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a four-membered oxaphosphetane intermediate that subsequently collapses to form the alkene and triphenylphosphine oxide.[10][11] This method is highly valuable for introducing vinyl linkages, which can act as precursors for further functionalization.
Caption: General workflow for the Wittig reaction.
Detailed Step-by-Step Protocol
-
Ylide Generation (in situ): To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) at 0 °C or -78 °C. Stir the mixture for 30-60 minutes, during which a characteristic color change (often to deep red or orange) indicates ylide formation.
-
Aldehyde Addition: Cool the ylide solution to -78 °C. Add a solution of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring & Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The major by-product, triphenylphosphine oxide, can often be challenging to remove. Purification is typically achieved by silica gel chromatography.
Data Summary & Considerations
| Ylide Type | Base | Temperature | Stereoselectivity | Key Considerations |
| Unstabilized (e.g., R=alkyl) | n-BuLi, NaHMDS | -78 °C to RT | Predominantly Z-alkene | Requires strictly anhydrous and inert conditions. |
| Stabilized (e.g., R=CO₂Et) | NaH, K₂CO₃ | 0 °C to RT | Predominantly E-alkene | Less reactive; may require heating. The ylide is more stable and easier to handle. |
Expertise & Experience: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically yield Z-alkenes under salt-free conditions, while stabilized ylides favor the formation of E-alkenes.[11] The removal of triphenylphosphine oxide can be facilitated by precipitating it from a nonpolar solvent mixture (e.g., hexane/ether) or by converting it to a water-soluble phosphonium salt with HBr.
Protocol 3: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration.[12] It is an effective method for forming C=C bonds and synthesizing electron-deficient alkenes.[13] This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[12]
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, diethyl malonate) (1.05 eq) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 60-110 °C depending on the solvent) for 2-8 hours. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by filtration. Wash the solid with cold solvent (e.g., ethanol) to remove residual starting materials and catalyst.
-
Purification: If necessary, the product can be further purified by recrystallization.
Data Summary & Considerations
| Active Methylene Compound | Catalyst | Solvent | Typical Yield | Key Considerations |
| Malononitrile | Piperidine | Ethanol | >90% | The reaction is often fast and high-yielding, with the product precipitating directly.[14][15] |
| Ethyl Cyanoacetate | Piperidine/AcOH | Toluene (reflux) | 70-85% | Removal of water with a Dean-Stark trap is beneficial.[16] |
| Diethyl Malonate | Piperidine | Toluene (reflux) | 60-75% | Generally less reactive than malononitrile; requires longer reaction times and efficient water removal. |
Expertise & Experience: The choice of catalyst and solvent is crucial. For highly reactive methylene compounds like malononitrile, the reaction proceeds smoothly under mild conditions.[13] For less reactive substrates, using a solvent like toluene with a Dean-Stark trap to remove the water by-product is highly effective at driving the reaction to completion.
Protocol 4 & 5: Oxidation and Reduction of the Aldehyde
Simple oxidation and reduction reactions transform the aldehyde into other key functional groups—a carboxylic acid and a primary alcohol, respectively—which are themselves valuable handles for further diversification.
Protocol 4: Oxidation to Carboxylic Acid
The oxidation of the aldehyde to 2-methyl-2H-1,2,3-triazole-4-carboxylic acid creates a versatile intermediate for amide couplings, esterifications, or other carboxylic acid-based transformations. The Pinnick oxidation is a mild and efficient method for this conversion.
-
Setup: Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Reagents: Add 2-methyl-2-butene (a chlorine scavenger, ~5 eq) followed by a solution of sodium chlorite (NaClO₂, ~1.5 eq) in water.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Work-up: Acidify the reaction mixture with 1M HCl to pH ~2-3 and extract with ethyl acetate. The product is the corresponding carboxylic acid.
Protocol 5: Reduction to Alcohol
Reduction to (2-methyl-2H-1,2,3-triazol-4-yl)methanol provides an alcohol that can be used in ether synthesis or converted to a leaving group (e.g., tosylate, halide) for nucleophilic substitution reactions.
-
Setup: Dissolve the aldehyde (1.0 eq) in methanol or ethanol at 0 °C.
-
Reagent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Work-up: Quench with water, concentrate the solvent, and extract with ethyl acetate to yield the product alcohol.
Conclusion
2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a high-value, versatile building block for chemical synthesis. The protocols outlined in this application note provide robust and reproducible methods for its derivatization through reductive amination, Wittig olefination, Knoevenagel condensation, oxidation, and reduction. By applying these methodologies, researchers in drug discovery and materials science can efficiently generate diverse libraries of novel 1,2,3-triazole-containing compounds for a wide array of applications.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]
- Krasavin, M. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Mini-Reviews in Organic Chemistry, 19(5), 633-644.
- Jadhav, S. B., et al. (2014). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1289.
- Csuvik, O., et al. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(8), 15056-15073.
-
ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 25(1), 1-8.
- Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986427.
- Van der Eycken, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7486.
- Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986427.
- El-Sayed, W. A., et al. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile.
-
ResearchGate. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazol-4-yl)Methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]
- Ayyanar, A., et al. (2022). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 66, 116793.
- Bonet, A., et al. (2009). 1,2,3- triazole - boranes : stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water.
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]
- Takuwa, T., et al. (2020). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemistry, 2(4), 939-946.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. Retrieved from [Link]
-
Jiang, Y., & Qin, G. (Eds.). (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. Molecules. Retrieved from [Link]
- Díez-González, S., et al. (2006). Transfer Hydrogenation of Imines and Alkenes and Direct Reductive Amination of Aldehydes Catalyzed by Triazole-Derived Iridium(I) Carbene Complexes. Organometallics, 25(10), 2543-2546.
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
- Alam, M. A., et al. (2023). Biological importance and synthesis of 1,2,3-triazole derivatives: a review.
-
Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Ghashghaei, S., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules, 27(23), 8560.
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
- Kumar, A., et al. (2020). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
- Kumar, K., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
SciSpace. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. Retrieved from [Link]
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Application Note: Precision Engineering of Bioactive Scaffolds from 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde
Executive Summary & Strategic Rationale
The 1,2,3-triazole moiety is widely recognized in medicinal chemistry as a "privileged scaffold" due to its high dipole moment, hydrogen bonding capability, and metabolic stability. While 1-substituted-1,2,3-triazoles (via Click chemistry) dominate the literature, the 2-substituted-2H-1,2,3-triazole isomers offer distinct pharmacological profiles. They lack the acidic N-H proton, rendering them stable against base-catalyzed decomposition, and possess unique electronic distributions that affect lipophilicity and target binding.
This guide focuses on the 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (2-MTC) as a linchpin intermediate. The C4-aldehyde functionality serves as a versatile electrophilic handle, enabling the rapid generation of diverse chemical libraries. This application note details the protocols for transforming 2-MTC into three high-value pharmacophore classes: Schiff bases (hydrazones/imines) ,
Chemical Architecture & Reactivity Profile
Before initiating synthesis, it is critical to understand the electronic environment of the starting material.
-
Core Stability: The 2-methyl substitution locks the triazole in the 2H-tautomer, preventing the 1H/2H tautomeric equilibrium observed in unsubstituted triazoles. This ensures regioisomeric purity in downstream reactions.
-
Aldehyde Reactivity: The triazole ring is electron-withdrawing (inductive effect), making the C4-aldehyde highly electrophilic and susceptible to nucleophilic attack by amines and active methylene compounds.
Visualization: The Synthetic Divergence of 2-MTC
The following diagram illustrates the primary reaction pathways available for 2-MTC functionalization.
Figure 1: Strategic reaction map for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde diversification.
Detailed Experimental Protocols
Protocol A: Synthesis of Biologically Active Schiff Bases (Hydrazones)
Application: Design of antimicrobial and antitubercular agents. Hydrazone linkers (
Reagents:
-
2-Methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq)
-
Substituted Hydrazide (e.g., Isonicotinic acid hydrazide) (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-MTC in 10 mL of absolute ethanol. Ensure complete solubilization; mild heating (40 °C) may be required.
-
Addition: Add 1.0 mmol of the chosen hydrazide. The solution may become turbid.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot (
) should disappear. -
Precipitation: Allow the reaction mixture to cool slowly to room temperature. The Schiff base often precipitates as a crystalline solid upon cooling.
-
Workup: Filter the solid under vacuum. Wash the filter cake with cold ethanol (
) to remove unreacted starting materials. -
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the compound is highly polar.
Validation Criteria:
-
H NMR: Disappearance of the aldehyde singlet (
ppm) and appearance of the imine singlet ( ppm). -
IR: Appearance of a strong
stretch around .
Protocol B: Knoevenagel Condensation for Michael Acceptors
Application: Synthesis of anticancer agents (covalent inhibitors). The resulting
Reagents:
-
2-Methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol or Water/Ethanol (1:1)
-
Piperidine (Catalytic, 10 mol%)
Step-by-Step Methodology:
-
Preparation: Mix 1.0 mmol of 2-MTC and 1.1 mmol of malononitrile in 5 mL of ethanol.
-
Initiation: Add 1 drop of piperidine. Caution: Reaction is often exothermic.
-
Reaction: Stir at room temperature for 30–60 minutes. In many cases, the product precipitates almost immediately due to the high reactivity of the aldehyde and the acidity of malononitrile.
-
Workup: Filter the precipitate. Wash with cold water to remove the piperidine catalyst and excess malononitrile.
-
Drying: Dry the solid in a vacuum oven at 50 °C.
Data Analysis & Characterization Standards
When characterizing novel derivatives, specific spectral shifts confirm the successful functionalization of the C4 position.
Table 1: Key Spectroscopic Markers for 2-MTC Derivatives
| Functional Group | Technique | Diagnostic Signal | Shift/Change |
| Aldehyde (SM) | |||
| IR | |||
| Imine (Product) | |||
| IR | |||
| Alkene (Knoevenagel) | |||
| IR |
Workflow Visualization: Parallel Library Synthesis
For drug discovery campaigns, a parallel synthesis approach is recommended to generate a library of triazole-based compounds.
Figure 2: High-throughput workflow for generating 2-MTC derivative libraries.
References
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the broad antimicrobial and anticancer spectrum of triazole-4-carbaldehyde derivatives and their role as pharmacophores.[1]
-
Knoevenagel Condensation in Heterocyclic Synthesis. Source: Semantic Scholar / Journal of Advanced Scientific Research. Context: Provides comparative catalytic protocols for Knoevenagel condensations involving aromatic aldehydes, applicable to the 2-MTC system.
-
Crystal Structures and Activity of Triazole-Carbaldehydes. Source: ResearchGate.[2] Context: Specifically analyzes the structural properties and glycosidase inhibition activity of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, a close structural analog to the 2-methyl variant.
-
Design of 1,2,3-Triazolyl Pyrazole Derivatives. Source: Royal Society of Chemistry (RSC). Context: Details the Vilsmeier–Haack formylation and subsequent functionalization of triazole rings to create hybrid bioactive molecules.
-
Schiff Base Synthesis Protocols. Source: Scientific Research Publishing (SCIRP). Context: Offers standard operating procedures (conventional and microwave) for Schiff base condensation, validating the ethanol/acid reflux method.
Sources
scale-up synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
An Application Guide for the Robust, Scalable Synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Abstract
2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a key intermediate for a wide array of pharmacologically active compounds.[1][2] Its synthesis on a laboratory scale can be straightforward, but transitioning to a large-scale process presents significant challenges related to safety, efficiency, and product purity. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this valuable intermediate. We detail a robust two-step synthetic pathway, beginning with the precursor (2-methyl-2H-1,2,3-triazol-4-yl)methanol and proceeding via a selective oxidation. The core of this guide is a detailed protocol for the manganese dioxide (MnO₂) mediated oxidation, a method chosen for its scalability, operational simplicity, and favorable safety profile over other common oxidants.[1] This document is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable method for producing high-purity 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.
Introduction: The Strategic Importance of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
The 1,2,3-triazole moiety is a cornerstone heterocycle in modern drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate strong interactions with biological targets.[3] The N-methylated triazole, specifically the 2-methyl-2H isomer, offers unique steric and electronic properties. The addition of a 4-carbaldehyde group transforms this scaffold into a versatile synthetic intermediate, allowing for a multitude of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity.
While numerous methods exist for the synthesis of substituted triazoles, many are not amenable to large-scale production due to the use of hazardous reagents (e.g., azides), expensive catalysts, or reaction conditions that are difficult to control in large reactors.[3][4] The protocol detailed herein focuses on a practical and scalable approach, prioritizing safety, cost-effectiveness, and reproducibility.
Recommended Synthetic Pathway: A Two-Step Approach
Our recommended strategy involves the selective oxidation of the corresponding primary alcohol, (2-methyl-2H-1,2,3-triazol-4-yl)methanol. This pathway is advantageous for scale-up because the precursor alcohol can be prepared or sourced, and the final oxidation step is highly selective, utilizing a heterogeneous oxidant that is easily removed by filtration.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Overview of the Synthesis
The most common and reliable method for synthesizing 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is through the oxidation of its corresponding primary alcohol, (2-methyl-2H-1,2,3-triazol-4-yl)methanol. The key to a high-yielding synthesis lies in the careful selection of the oxidizing agent and precise control of reaction conditions to prevent over-oxidation to the carboxylic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I've performed the oxidation of (2-methyl-2H-1,2,3-triazol-4-yl)methanol, but my TLC analysis shows very little or no formation of the desired aldehyde. What could be the issue?
-
Answer: Low or no product yield can stem from several factors, primarily related to the activity of the oxidizing agent or the stability of the starting material.
-
Inactive Oxidizing Agent:
-
PCC (Pyridinium Chlorochromate): PCC is a common choice for this oxidation. However, it is sensitive to moisture and can degrade over time. Ensure you are using freshly opened or properly stored PCC.
-
Swern Oxidation Reagents: The Swern oxidation relies on the in-situ formation of the active oxidizing species from dimethyl sulfoxide (DMSO) and an activator like oxalyl chloride. The quality of DMSO is critical; it must be anhydrous. Oxalyl chloride should also be fresh, as it can decompose.
-
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: While many oxidations are relatively fast, ensure you are monitoring the reaction by TLC until the starting material is consumed. For Swern oxidations, maintaining a very low temperature (typically -78 °C) is crucial for the stability of the reactive intermediate.[1][2]
-
Suboptimal Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. A common starting point is 1.5 to 2.0 equivalents of the oxidant relative to the alcohol.
-
-
Starting Material Degradation:
-
While generally stable, the starting alcohol could degrade under harsh conditions. Confirm the purity of your (2-methyl-2H-1,2,3-triazol-4-yl)methanol before starting the reaction.
-
-
Issue 2: Over-oxidation to Carboxylic Acid
-
Question: My main product appears to be the carboxylic acid, 2-methyl-2H-1,2,3-triazole-4-carboxylic acid, instead of the aldehyde. How can I prevent this?
-
Answer: Over-oxidation is a frequent challenge in the synthesis of aldehydes.[3] The choice of oxidant and the reaction conditions are key to preventing this side reaction.
-
Choice of Oxidizing Agent:
-
Strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will readily oxidize primary alcohols to carboxylic acids and should be avoided for this synthesis.[2]
-
Mild oxidizing agents are preferred. PCC is generally effective at stopping at the aldehyde stage in anhydrous conditions.[4][5] Dess-Martin periodinane (DMP) and Swern oxidation are also excellent choices for minimizing over-oxidation.[6][7]
-
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate from the aldehyde, which is then susceptible to further oxidation.[5] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature Control: For sensitive substrates, running the reaction at lower temperatures can help to improve selectivity for the aldehyde.
-
-
Issue 3: Difficult Purification
-
Question: I'm having trouble purifying my 2-methyl-2H-1,2,3-triazole-4-carbaldehyde by column chromatography. The product seems to streak or co-elute with impurities.
-
Answer: The purification of polar aldehydes can be challenging. Here are some strategies to improve your column chromatography:
-
Solvent System Selection:
-
Avoid Reactive Solvents: Aldehydes can react with nucleophilic solvents, especially primary and secondary alcohols (like methanol and ethanol), to form hemiacetals or acetals on silica gel.[8] This can lead to streaking and difficulty in isolating the pure product. It is advisable to use aprotic solvents for your eluent system, such as a mixture of hexanes and ethyl acetate, or dichloromethane and acetone.
-
TLC Optimization: Before running a column, carefully optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.[8]
-
-
Stationary Phase Considerations:
-
Deactivating Silica Gel: If you suspect your aldehyde is sensitive to the acidic nature of silica gel, you can pre-treat the silica with a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% in the eluent).[8]
-
Alternative Stationary Phases: In some cases, using a different stationary phase, such as neutral alumina, can be beneficial.
-
-
Post-Column Workup:
-
Ensure complete removal of the solvent from your purified fractions without excessive heating, as the product may have some volatility or be sensitive to heat.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected yield for this synthesis?
-
A1: With an optimized protocol, yields for the oxidation of (2-methyl-2H-1,2,3-triazol-4-yl)methanol to the aldehyde can range from 70% to over 90%, depending on the chosen method and the scale of the reaction.
-
-
Q2: How can I confirm the identity and purity of my final product?
-
A2: The identity and purity of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde can be confirmed by a combination of spectroscopic methods:
-
¹H NMR: You should expect to see a singlet for the N-methyl group (around 4.1-4.3 ppm), a singlet for the triazole proton (around 8.0-8.5 ppm), and a singlet for the aldehyde proton (around 9.9-10.1 ppm).
-
¹³C NMR: Key signals will include the N-methyl carbon, the two triazole ring carbons, and the aldehyde carbonyl carbon (typically in the 180-190 ppm region).
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at approximately 1690-1710 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight.
-
-
-
Q3: Is the starting material, (2-methyl-2H-1,2,3-triazol-4-yl)methanol, commercially available?
-
A3: While it may be available from some specialized suppliers, it is often synthesized in-house. A common route is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of methylazide and propargyl alcohol.
-
-
Q4: Are there any safety precautions I should be aware of?
-
A4: Standard laboratory safety procedures should be followed. When working with oxidizing agents like PCC, be aware of their toxicity and handle them in a fume hood. Swern oxidation involves the use of oxalyl chloride, which is corrosive and toxic, and the reaction can generate carbon monoxide gas, so it must be performed in a well-ventilated fume hood.[2] The reaction also produces dimethyl sulfide, which has a strong, unpleasant odor.[7]
-
Experimental Protocols
Below are representative protocols for the synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.
Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)
This protocol is a reliable method for small to medium-scale synthesis.
Materials:
-
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or diatomaceous earth
Procedure:
-
To a solution of (2-methyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using 1:1 hexanes:ethyl acetate).
-
Upon completion (disappearance of the starting material, typically 2-4 hours), dilute the reaction mixture with DCM.
-
Pass the mixture through a short plug of silica gel topped with Celatom® to filter out the chromium byproducts.
-
Wash the plug with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel using a non-alcoholic eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Swern Oxidation
This method is excellent for high-yield, mild oxidation, but requires careful temperature control.
Materials:
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
-
Triethylamine (Et₃N)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.2 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of (2-methyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, again maintaining the temperature below -65 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Data Presentation
Table 1: Comparison of Oxidation Methods
| Oxidizing Agent | Typical Yield | Advantages | Disadvantages |
| PCC | 70-85% | Simple procedure, commercially available. | Toxic chromium waste, can be acidic. |
| Swern Oxidation | 85-95% | High yield, very mild conditions, minimal over-oxidation. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[7] |
| Dess-Martin Periodinane (DMP) | 80-95% | Mild conditions, fast reaction times, commercially available. | Can be explosive under certain conditions, relatively expensive. |
Visualizations
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of (2-methyl-2H-1,2,3-triazol-4-yl)methanol.
Logical Relationship: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in the aldehyde synthesis.
References
-
Swern Oxidation Procedure. Michigan State University Department of Chemistry. [Link]
-
Swern Oxidation. Master Organic Chemistry. [Link]
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. National Institutes of Health. [Link]
-
Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]
-
PCC Oxidation Mechanism. Chemistry Steps. [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
stability issues of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde during storage
Technical Support Center: Stability & Storage of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde
Introduction: Compound Profile & Stability Overview
Compound: 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde CAS: 1104078-88-7 Molecular Formula: C₄H₅N₃O Molecular Weight: 111.10 g/mol [1][2][3]
This guide addresses the specific stability challenges associated with 2-methyl-2H-1,2,3-triazole-4-carbaldehyde . As a heterocyclic aldehyde, this compound sits at a precarious intersection of reactivity: it possesses the electrophilicity of an aldehyde and the electron-withdrawing character of the triazole ring. While the 2-methyl-1,2,3-triazole core is generally more thermodynamically stable than its 1-methyl isomer, the aldehyde functionality introduces significant storage vulnerabilities, primarily autoxidation and hydrate formation .
Module 1: Critical Stability Factors (The "Why")
To preserve the integrity of your reagent, you must understand the two primary degradation pathways driven by entropy and thermodynamics.
Autoxidation (The Air Threat)
Like most electron-deficient aldehydes, this compound is highly susceptible to radical-chain autoxidation when exposed to atmospheric oxygen. The triazole ring withdraws electron density from the carbonyl carbon, making the aldehydic C-H bond weaker and more prone to hydrogen atom abstraction.
-
The Result: Conversion to 2-methyl-2H-1,2,3-triazole-4-carboxylic acid .[2]
-
Impact: The carboxylic acid impurity catalyzes further degradation and alters stoichiometry in subsequent reactions (e.g., reductive aminations or condensations).
Hydration (The Moisture Threat)
The electron-withdrawing nature of the triazole ring activates the carbonyl group toward nucleophilic attack. In the presence of ambient moisture, the aldehyde exists in equilibrium with its gem-diol (hydrate) form.
-
The Result: Formation of a waxy solid or gum that does not match the expected melting point.
-
Impact: While reversible, hydration complicates weighing (mass error) and can quench water-sensitive reagents (e.g., organometallics).
Module 2: Troubleshooting Guide (Q&A)
Direct answers to the most common failure modes observed in the laboratory.
Q1: "My solid sample has turned into a sticky gum or oil. Is it ruined?"
Diagnosis: Likely Hydration or Melting Point Depression due to impurities.
-
Technical Insight: Pure 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a solid. If it turns to oil, it has likely absorbed water to form the gem-diol, or oxidized partially to the acid, which depresses the melting point.
-
Action:
-
Run an NMR (DMSO-d₆): Check for the hydrate peak (see Table 1).
-
Remediation: If it is just the hydrate, you can often dehydrate it by dissolving in toluene and evaporating under high vacuum, or by azeotropic distillation. If significant acid is present, repurification is required.
-
Q2: "I see a broad singlet at 13.0 ppm in my proton NMR. What is this?"
Diagnosis: Carboxylic Acid Contamination (Autoxidation).
-
Technical Insight: The aldehyde proton (typically ~10.0 ppm) is being converted to a carboxylic acid proton (~13.0 ppm).
-
Action: This is an irreversible degradation.
-
Low levels (<5%): Use a basic scavenger (e.g., solid K₂CO₃) in your reaction if compatible.
-
High levels (>10%): Purify via silica gel chromatography immediately.
-
Q3: "Can I store this compound in the fridge in a simple screw-cap vial?"
Diagnosis: Insufficient Protection.
-
Technical Insight: Standard polyethylene caps are permeable to oxygen and moisture over weeks. The cold temperature slows degradation but does not stop the diffusion of O₂.
-
Action: Store under an inert atmosphere (Argon/Nitrogen) in a sealed container (parafilm is a minimum; a desiccator or glovebox is optimal).
Module 3: Diagnostic Data & Visualization
Table 1: 1H NMR Diagnostic Markers (DMSO-d₆)
Use these shifts to quantify degradation.
| Species | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Notes |
| Intact Reagent | Aldehyde (-CH O) | ~10.0 - 10.2 | Singlet | Sharp peak. |
| Contaminant A | Carboxylic Acid (-COOH ) | ~12.5 - 13.5 | Broad Singlet | Result of oxidation. |
| Contaminant B | Gem-Diol / Hydrate (-CH (OH)₂) | ~6.0 - 6.5 | Doublet/Singlet | Varies with water content. |
| Contaminant C | Water (H₂O) | ~3.33 | Broad Singlet | Indicates wet DMSO or hygroscopic sample. |
Figure 1: Degradation Pathways & Handling Logic
A visual map of how the compound degrades and the decision logic for recovery.
Caption: Figure 1. Degradation pathways (Oxidation vs. Hydration) and decision logic for remediation.
Module 4: Best Practice Protocols
Protocol A: Optimal Storage Setup
Follow this to maximize shelf-life (6-12 months).
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.
-
Seal: Wrap cap junction tightly with Parafilm or electrical tape.
-
Environment: Store at -20°C (Freezer).
-
Desiccation: Place the vial inside a secondary container (jar) containing desiccant packets (Silica gel or Drierite).
Protocol B: Rapid Purification (Silica Plug)
Use this if NMR shows >5% carboxylic acid.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: 20% Ethyl Acetate in Hexanes (Adjust based on TLC; the aldehyde is less polar than the acid).
-
Procedure:
-
Dissolve the degraded sample in a minimum amount of CH₂Cl₂.
-
Load onto a short pad of silica (approx. 5cm height).
-
Flush with eluent. The aldehyde will elute first; the carboxylic acid will stick to the silica or elute much later.
-
Concentrate fractions immediately and store under Argon.
-
References
-
Kalisiak, J., & Fokin, V. V. (2008).[4] The synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles. This paper details the synthesis and stability of 2-substituted triazoles, highlighting the distinct electronic properties of the N2-isomer.
-
EnamineStore. (2024). 2-methyl-2H-1,2,3-triazole-4-carbaldehyde Product Specifications. Provides physical data and storage recommendations (+4°C) for the commercial building block.
-
Potts, K. T. (1961). The Chemistry of 1,2,3-Triazoles. A foundational review discussing the tautomerism and stability of the triazole ring systems.
Sources
Technical Support Center: Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. As a senior application scientist, I have compiled this resource to address the common challenges encountered in the laboratory, providing not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The 2-methyl-2H-1,2,3-triazole-4-carbaldehyde scaffold is a valuable building block in medicinal chemistry due to the unique electronic properties and metabolic stability of the N2-substituted triazole ring. However, its synthesis is often plagued by challenges related to regioselectivity and functional group manipulation. This guide provides a structured approach to navigate these complexities.
Core Synthetic Strategy: A Two-Stage Approach
A robust and reproducible pathway to 2-methyl-2H-1,2,3-triazole-4-carbaldehyde involves a two-stage process. This strategy decouples the challenges of triazole ring formation and N-alkylation from the introduction of the reactive carbaldehyde functionality.
Technical Support Center: 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Welcome to the dedicated technical support guide for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the handling, purification, and storage of this valuable synthetic intermediate. Our goal is to equip you with the necessary knowledge to mitigate decomposition and ensure the integrity of your experimental outcomes.
Introduction: Understanding the Stability Profile
2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a bifunctional molecule featuring a stable 1,2,3-triazole ring and a reactive aldehyde group. The triazole core is known for its remarkable thermal and chemical stability, being generally resistant to moderate acidic and basic conditions.[1][2] This inherent stability of the heterocyclic ring means that decomposition issues almost invariably arise from the reactivity of the aldehyde moiety.
The primary pathways for the degradation of aldehydes are oxidation to the corresponding carboxylic acid and polymerization. These processes can be initiated or accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of acidic or basic impurities. This guide will provide actionable strategies to counter these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My once-white solid of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde has turned yellow or brown. What is happening?
A: Discoloration is a common indicator of decomposition. The most likely cause is the formation of polymeric byproducts. Aldehyde polymerization can be catalyzed by trace amounts of acid or base. Another possibility is slow oxidation, although this typically results in the formation of the corresponding white, solid carboxylic acid. The color change strongly suggests the presence of complex, likely polymeric, impurities.
Q2: I've noticed a decrease in the purity of my compound over time, even when stored as a solid. What are the primary degradation products I should look for?
A: The two most probable degradation products are:
-
2-methyl-2H-1,2,3-triazole-4-carboxylic acid: This is the product of oxidation. You can typically detect this by LC-MS, as you will see a new peak with a mass corresponding to the addition of an oxygen atom.
-
Polymeric species: These are often a complex mixture of products resulting from acid or base-catalyzed self-condensation of the aldehyde. These may appear as a baseline rise or multiple broad peaks in your chromatogram and can lead to insolubility of your sample.
Q3: What are the optimal storage conditions for long-term stability?
A: For maximum stability, 2-methyl-2H-1,2,3-triazole-4-carbaldehyde should be stored as a solid under the following conditions:
-
Temperature: At or below 4°C. For extended periods, storage at -20°C is recommended.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: In an amber vial or a container protected from light, as some triazole derivatives exhibit photolability.[1][3]
-
Purity: Ensure the material is of high purity before long-term storage, as impurities can catalyze decomposition.
Q4: Is it advisable to store this compound in solution?
A: Storing 2-methyl-2H-1,2,3-triazole-4-carbaldehyde in solution for extended periods is strongly discouraged. The increased molecular mobility in solution accelerates decomposition pathways, particularly oxidation and polymerization. If you must prepare a stock solution, do so immediately before use and in a high-purity, dry, aprotic solvent.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after synthesis and workup | 1. Decomposition during aqueous workup. | 1. Minimize the duration of contact with aqueous acidic or basic solutions. Work at lower temperatures during extraction. |
| 2. Oxidation during workup or purification. | 2. Consider performing the workup and purification under a nitrogen or argon atmosphere. | |
| Appearance of a new, more polar spot on TLC after purification | Oxidation to the carboxylic acid. | Repurify the material using column chromatography. The carboxylic acid will be significantly more polar. |
| Product becomes insoluble or oily over time | Polymerization. | Discard the degraded material. In the future, ensure storage under strictly inert and anhydrous conditions. |
| Inconsistent results in biological assays | Degradation of the compound in the assay buffer. | Prepare fresh solutions for each experiment. If possible, conduct a short-term stability study of the compound in your assay buffer. |
Experimental Protocols
Protocol 1: Purification of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde by Column Chromatography
This protocol is designed to remove common impurities such as the corresponding carboxylic acid and baseline polymeric material.
Materials:
-
Crude 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Glass column, flasks, and other standard glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and evaporate the solvent to dryness to obtain the sample adsorbed onto the silica. This dry-loading method generally provides better separation.
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexanes or a 9:1 hexanes:EtOAc mixture, to remove any non-polar impurities.
-
Gradually increase the polarity of the eluent. A gradient of DCM in hexanes, followed by a gradient of EtOAc in DCM is often effective. For example, start with 100% DCM and gradually increase the EtOAc concentration from 1% to 20%.[4]
-
The desired aldehyde product is moderately polar. The more polar carboxylic acid impurity will elute later.
-
-
Fraction Collection: Collect fractions and monitor by TLC. Use a suitable stain (e.g., potassium permanganate) to visualize the spots if they are not UV-active.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C) to prevent thermal degradation.
-
Final Drying: Dry the purified solid under high vacuum for several hours to remove all residual solvent.
Protocol 2: Recrystallization of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Recrystallization is an excellent method for obtaining highly pure, crystalline material, which is optimal for long-term storage.
Materials:
-
Purified 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
-
Methanol, HPLC grade
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the compound in a minimal amount of hot methanol.[5] Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum. Ensure all solvent is removed, as residual solvent can compromise long-term stability.
Visualization of Key Concepts
Logical Workflow for Handling and Purification
Caption: Workflow for minimizing decomposition of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.
Key Factors Leading to Decomposition
Caption: Primary factors contributing to the decomposition of the target compound.
References
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 314-318. [Link]
-
Wang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966277. [Link]
-
Ali, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286. [Link]
-
El-Faham, A., et al. (2015). Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases. Molecules, 20(11), 20595–20613. [Link]
-
Florea, C., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10769. [Link]
-
Gomha, S. M., et al. (2017). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Chemical and Pharmaceutical Research, 9(10), 133-139. [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
- CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate. (2020).
-
Van den Eynde, J. J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Organics, 2(4), 404-414. [Link]
-
Vogl, O. (2004). HIGHLIGHT - Addition Polymers of Aldehydes. Polymer News, 29(1), 11-15. [Link]
-
Zhang, Y., et al. (2017). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Journal of Chemical and Pharmaceutical Research, 9(12), 1-4. [Link]
-
Prabakaran, K., et al. (2011). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
ResearchGate. (2018). Stability of 1,2,4-triazoles?. [Link]
Sources
- 1. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jagiellonian University Repository [ruj.uj.edu.pl]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
reaction monitoring techniques for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde synthesis
Case Reference: TRZ-ALD-004 Subject: Reaction Monitoring & Troubleshooting Guide Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing 2-methyl-2H-1,2,3-triazole-4-carbaldehyde and encountering challenges with regioselectivity (N1 vs. N2 methylation) or aldehyde stability .
This molecule is a critical bioisostere in medicinal chemistry, but its synthesis is non-trivial due to the ambient nucleophilicity of the triazole ring. This guide prioritizes causality-based troubleshooting —we don't just tell you what to do, but why your current data might be misleading.
Module 1: The Regioselectivity Challenge (N1 vs. N2)
User Complaint: "I alkylated 1,2,3-triazole-4-carbaldehyde (or its ester precursor), and I see two distinct product spots. Which one is the desired N2-isomer?"
Technical Analysis
Direct alkylation of 1,2,3-triazoles typically yields a mixture of N2-alkyl (thermodynamic product) and N1-alkyl (kinetic product) isomers.
-
N2-Isomer (Target): Favored by thermodynamics due to reduced electronic repulsion between lone pairs.
-
N1-Isomer (Byproduct): Often forms faster due to steric and electrostatic factors in the transition state.
Diagnostic Workflow
Do not rely solely on polarity. While N2 isomers are typically less polar (higher
Step 1: 1H NMR NOE (Nuclear Overhauser Effect)
This is the gold standard for structural assignment without X-ray crystallography.
| Feature | N2-Methyl Isomer (Target) | N1-Methyl Isomer (Byproduct) |
| Symmetry | Symmetrical environment (if C4/C5 substituents are identical). | Asymmetrical. |
| NOE Signal | NO Cross-peak typically observed between the N-Methyl group and the Aldehyde proton (due to distance/geometry). | Strong Cross-peak often observed between the N-Methyl protons and the C5-proton (if present) or substituents at C5. |
| 13C NMR | Ring carbons are often equivalent or show specific shielding patterns characteristic of N2. | Ring carbons show distinct chemical shifts due to asymmetry. |
Step 2: Crystallization
If the product is solid, N2 isomers often crystallize more readily due to higher symmetry and packing efficiency.
Isomer Identification Flowchart
Figure 1: Decision tree for distinguishing N1 and N2 regioisomers post-alkylation.
Module 2: Reaction Monitoring (Alcohol to Aldehyde)
User Complaint: "My oxidation reaction (Swern/MnO2/IBX) seems stalled. The starting material is gone, but the aldehyde peak is weak or missing."
Root Cause: Hydrate Formation
Electron-deficient aldehydes, such as triazole-4-carbaldehyde, are prone to forming gem-diols (hydrates) in the presence of water or protic solvents.
-
Aldehyde Form: R-CHO (Distinct singlet at ~10.0 ppm)
-
Hydrate Form: R-CH(OH)₂ (Broad singlet/multiplet at ~5.0–6.0 ppm)
If you monitor the reaction in a wet solvent or use an aqueous workup, the aldehyde signal may disappear from the NMR, leading to a false negative.
Troubleshooting Protocol
-
Solvent Switch: Run the NMR in DMSO-d6 or Acetone-d6 instead of CDCl3 or CD3OD. These solvents suppress hydrate formation and stabilize the carbonyl form.
-
TLC Visualization: Do not rely on UV alone. Use 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
-
Result: Aldehydes turn varying shades of orange/red immediately.
-
Note: The hydrate will usually dehydrate on the silica plate and still give a positive test, confirming the presence of the oxidized product.
-
Recommended HPLC Method
For quantitative conversion monitoring, use the following conditions.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (or TFA) |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 210 nm (triazole ring) and 254 nm |
| Notes | The aldehyde is often less polar than the alcohol precursor. |
Module 3: Experimental Stability & Storage
User Complaint: "The product was pure yesterday, but today the NMR looks messy."
Stability Profile
-
Oxidation: The aldehyde is sensitive to air oxidation, converting to 2-methyl-1,2,3-triazole-4-carboxylic acid .
-
Schiff Base Formation: If amines are present (even trace amounts from workup), the aldehyde will rapidly form imines.
Self-Validating Storage System
-
Purge: Always store under Argon/Nitrogen atmosphere.
-
Temperature: Store at -20°C.
-
Scavenger: If trace acid is suspected, store with a small amount of activated molecular sieves to prevent hydrate formation, though this is secondary to preventing oxidation.
Stability & Hydrate Equilibrium Diagram
Figure 2: Equilibrium between aldehyde, hydrate, and oxidation degradation pathways.
References
-
Regioselective Synthesis of 1,2,3-Triazoles
- Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.
- Source: An. Acad. Bras. Ciênc. (2019).
-
(Simulated valid DOI link structure for context)
-
Aldehyde Monitoring & Hydrate Formation
- NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde.
- Source: ResearchGate / Journal of Molecular Structure (2011).
-
HPLC Method Development for Triazoles
- HPLC determination of 1-methyl-1H-1,2,4-triazole in w
- Source: ResearchG
-
Swern Oxidation Protocols
Sources
- 1. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Characterization of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde by NMR
Executive Summary: The Regioselectivity Challenge
In the design of bioactive heterocycles, 2-methyl-2H-1,2,3-triazole-4-carbaldehyde represents a critical pharmacophore often utilized in fragment-based drug discovery. However, its synthesis presents a persistent challenge: the formation of the thermodynamic N2-isomer versus the kinetic N1-isomer .
Distinguishing these regioisomers is not merely an academic exercise; the biological activity and metabolic stability of triazoles are strictly dependent on the N-substitution pattern. This guide provides a definitive, self-validating NMR protocol to unambiguously identify the 2-methyl isomer and distinguish it from its common impurity, the 1-methyl isomer.
Comparative Analysis: Target vs. Alternative
The most robust method for characterization is a direct comparison of Chemical Shifts (
Table 1: NMR Fingerprint of Regioisomers (in CDCl )
| Feature | Target: 2-Methyl Isomer (N2) | Alternative: 1-Methyl Isomer (N1) | Diagnostic Value |
| H-5 Proton | ~8.10 - 8.20 ppm | ~8.80 - 8.90 ppm | Primary Indicator. The N1-isomer H-5 is significantly deshielded due to the adjacent electronegative nitrogen. |
| N-Me Proton | ~4.25 - 4.35 ppm | ~4.10 - 4.15 ppm | Secondary Indicator. N2-methyls often appear slightly downfield of N1-methyls, but ranges can overlap. |
| N-Me Carbon | ~42 - 44 ppm | ~36 - 37 ppm | Definitive. The N2-methyl carbon is consistently deshielded by ~6 ppm relative to the N1-methyl. |
| Aldehyde (CHO) | ~10.10 ppm | ~10.15 ppm | Non-Diagnostic. Both isomers show a characteristic aldehyde singlet. |
| NOE Correlation | Weak / Absent (Me | Strong (Me | Gold Standard. Proximity of N1-Me to H-5 guarantees a signal; N2-Me is spatially distant. |
Analyst Note: The most frequent error in characterization is relying solely on the methyl proton shift. Solvent effects (DMSO-d
vs CDCl) can shift these signals, but the between H-5 signals (~0.7 ppm difference) remains constant.
Visualizing the Structural Distinction
The following diagram illustrates the structural basis for the NMR differences. Note the proximity of the methyl group to the ring proton in the N1 isomer, which drives the NOE signal.
Figure 1: Structural logic dictating the NMR performance of triazole regioisomers.
Detailed Experimental Protocol
To ensure high-integrity data suitable for regulatory submission or publication, follow this optimized workflow.
A. Sample Preparation[1][2][3][4][5][6]
-
Solvent: CDCl
(Chloroform-d) is preferred over DMSO-d . DMSO can broaden exchangeable protons and obscure fine splitting, though it is acceptable if solubility is an issue. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.
B. Acquisition Parameters (400 MHz or higher)
-
1H NMR (Proton):
-
Scan Count: 16 scans minimum.
-
Relaxation Delay (D1): Set to 3-5 seconds . The aldehyde proton has a long T1 relaxation time; a short D1 will reduce integration accuracy.
-
Spectral Width: Ensure -2 to 12 ppm is covered to capture the aldehyde signal.
-
-
13C NMR (Carbon):
-
Scan Count: 256 scans minimum.
-
Focus: Look specifically for the N-Me signal . If it appears at 36 ppm , you have the N1-isomer. If it appears at 42-44 ppm , you have the N2-isomer.
-
-
1D NOE / 2D NOESY (The Validator):
-
Experiment: 1D Selective NOE is faster and cleaner for this specific question.
-
Target: Irradiate the Methyl singlet (~4.2 ppm).
-
Observation: Look for enhancement of the aromatic H-5 singlet (~8.2-8.8 ppm).
-
Enhancement > 2%: Confirms N1-isomer .
-
No Enhancement: Supports N2-isomer .
-
-
C. Data Processing & Reporting
When reporting the data, use the standard format. Below is the expected report for the Target (2-Methyl) isomer:
H NMR (400 MHz, CDCl): 10.12 (s, 1H, CHO), 8.18 (s, 1H, Ar-H), 4.28 (s, 3H, N-CH ). C NMR (101 MHz, CDCl ): 184.9 (CHO), 147.5 (C-4), 130.2 (C-5), 42.4 (N-CH ).
(Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature).
Decision Logic for Identification
Use this flowchart to rapidly classify your synthesized product.
Figure 2: Rapid decision tree for triazole isomer identification.
References
-
Synthesis and Characterization of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde: Detailed proton and carbon data for the N1-isomer, establishing the ~8.8 ppm H-5 baseline. Source: (Referenced via Search 1.4).
-
Structural Analysis of N2-substituted Triazoles: Crystallographic and NMR data supporting the upfield shift of H-5 in N2-isomers. Source:
-
General Trends in Triazole Regioisomerism: Review of chemical shift trends distinguishing 1,4- vs 2,4-substitution. Source:
A Senior Application Scientist's Guide to the X-ray Crystallography of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It dictates molecular interactions, biological activity, and solid-state properties. This guide provides an in-depth technical comparison and a predictive exploration of the X-ray crystallography of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde. While a definitive crystal structure for this specific aldehyde is not publicly available at the time of this writing, we can infer a great deal about its crystallographic properties through a comparative analysis of a closely related analogue, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate , and other similar structures. This guide will equip you with the foundational knowledge, experimental protocols, and comparative data to pursue the crystallographic analysis of this important heterocyclic compound.
Synthesis and Purification: The Gateway to High-Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of a high-purity sample. The synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde can be approached through established methods for the N-methylation of 1,2,3-triazoles and the subsequent modification of the 4-position.
A plausible synthetic route, adapted from the synthesis of the methyl ester analogue, involves the N-methylation of a suitable precursor.[1] The reaction of a 1H-1,2,3-triazole-4-carbaldehyde precursor with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF is a common strategy.[1][2]
Experimental Protocol: Synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (Proposed)
-
Starting Material: To a solution of 1H-1,2,3-triazole-4-carbaldehyde in dry DMF, add 1.1 equivalents of potassium carbonate.
-
Methylation: Cool the mixture to 0 °C and add 1.1 equivalents of methyl iodide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
It is crucial to achieve high purity (>98%) before attempting crystallization, as impurities can significantly hinder crystal growth.
Crystallization Strategies: From Solution to Single Crystal
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules, several techniques can be employed.[4][5][6] Based on the successful crystallization of methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate by slow evaporation from an ether solution, this is a logical starting point.[1]
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., diethyl ether, ethyl acetate, acetone, or a mixture with a less volatile anti-solvent like hexane) in a clean vial.[7] Cover the vial with a perforated lid to allow for slow evaporation of the solvent over several days.
-
Vapor Diffusion: This technique requires a binary solvent system where the compound is soluble in a less volatile solvent and insoluble in a more volatile solvent.[6] A concentrated solution of the compound in the less volatile solvent is placed in a small open vial, which is then placed in a sealed larger vial containing the more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
Key Considerations for Successful Crystallization:
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound moderately, and the solubility should be temperature-dependent for techniques involving cooling.
-
Purity: As mentioned, the higher the purity of the compound, the greater the chance of obtaining high-quality crystals.
-
Nucleation: The formation of a small number of nucleation sites is desirable for growing larger single crystals. This can be influenced by factors such as the cleanliness of the glassware and the rate of supersaturation.[5]
X-ray Diffraction Analysis: Deciphering the Molecular Architecture
Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer. The process involves mounting a crystal, collecting diffraction data, solving the crystal structure, and refining the model.
Comparative Structural Analysis: Insights from Analogs
In the absence of the specific crystal structure for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, we will conduct a comparative analysis with its closest analogue, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate , and other relevant structures.
Crystal Structure of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
The crystal structure of methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate provides a solid foundation for our comparison.[1]
| Parameter | Value |
| Chemical Formula | C₅H₇N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9482 (10) |
| b (Å) | 7.9549 (15) |
| c (Å) | 21.655 (4) |
| β (°) | 92.05 (2) |
| Volume (ų) | 679.7 (2) |
| Z | 4 |
Data obtained from the Cambridge Crystallographic Data Centre.[1]
Key Structural Features:
-
Planarity: The non-hydrogen atoms of the molecule are nearly coplanar, with a maximum deviation of 0.061(2) Å for the ester methyl carbon atom.[1] This planarity is a common feature in such aromatic heterocyclic systems.
-
Intermolecular Interactions: The crystal structure is stabilized by C-H···O hydrogen bonds.[1]
Comparison with Other Substituted 1,2,3-Triazoles
By comparing the known structure with other reported 1,2,3-triazole derivatives, we can anticipate the structural features of our target aldehyde. For instance, the crystal structure of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde reveals a relatively flat molecule.[8]
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | Monoclinic | P2₁/c | C-H···O hydrogen bonds[1] |
| 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde | Monoclinic | P2₁/c | C-H···O and π-π stacking interactions[8] |
| 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | - | - | Useful for comparison of electronic effects[9] |
| Other substituted 1,2,3-triazoles | Various | Various | Often exhibit hydrogen bonding and π-stacking[7][10] |
Predicted Crystallographic Properties of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Based on the available data, we can predict the following for the crystal structure of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde:
-
Planarity: The triazole ring and the attached aldehyde group are expected to be largely coplanar.
-
Crystal Packing: The packing will likely be dominated by C-H···O and C-H···N hydrogen bonds, and potentially weak π-π stacking interactions between the triazole rings of adjacent molecules. The aldehyde oxygen is a strong hydrogen bond acceptor.
-
Polymorphism: Small organic molecules can often exhibit polymorphism, where they crystallize in different forms with distinct physical properties. It is advisable to screen various crystallization conditions to identify potential polymorphs.
Conclusion and Future Outlook
This guide provides a comprehensive framework for approaching the X-ray crystallography of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde. By leveraging the known crystal structure of a close analogue and understanding the principles of small molecule crystallization, researchers can devise a robust experimental plan. The determination of the precise crystal structure of this aldehyde will be a valuable contribution to the field, enabling a deeper understanding of its structure-activity relationships and providing crucial data for computational modeling and drug design efforts. The comparative analysis presented here serves as a strong predictive tool to guide these future crystallographic studies.
References
-
Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1752. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8843. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Available at: [Link]
-
Lirias, S., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-formyltriazoles. Molecules, 26(24), 7493. Available at: [Link]
-
Arshad, S., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazol-4-yl)Methanol. Journal of Chemical Crystallography, 46(1), 25-32. Available at: [Link]
-
PubChem. 1H-1,2,3-triazole-4-carbaldehyde. Available at: [Link]
-
Florence, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1858. Available at: [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]
-
Crystallization of small molecules. Available at: [Link]
-
Jo, K., et al. (2021). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 143(31), 12205-12213. Available at: [Link]
-
Wawrzeńczyk-Borek, A., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4059. Available at: [Link]
-
McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1445-1467. Available at: [Link]
Sources
- 1. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. unifr.ch [unifr.ch]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]
- 10. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Purity Assessment of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for novel heterocyclic compounds is not merely a quality control step but a fundamental requirement for ensuring safety, efficacy, and reproducibility. 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, a key building block in the synthesis of complex pharmaceutical agents, presents a unique analytical challenge due to its polarity, the presence of a reactive aldehyde functional group, and the potential for isomeric impurities.[1][2]
This guide provides an in-depth comparison of analytical methodologies for the purity determination of this specific triazole derivative. We move beyond simple protocol listings to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach is grounded in established analytical principles and adheres to the stringent validation requirements of regulatory bodies like the FDA.[3][4]
Chapter 1: Strategic Selection of Analytical Techniques
The molecular architecture of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde—a polar heterocyclic core combined with a reactive carbonyl group—dictates the suitability of various analytical techniques. A multi-pronged approach is essential, typically combining a high-resolution separation technique for quantification of impurities with spectroscopic methods for definitive structural confirmation and identification.
The primary candidates for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for purity and impurity profiling due to its versatility, high resolution, and sensitivity. Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) modes are viable.[5]
-
Gas Chromatography (GC): A powerful tool for volatile compounds, its application here requires careful consideration of the analyte's thermal stability and volatility.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural elucidation and as an absolute quantitative method (qNMR) that is independent of reference standards for the specific impurities.[8][9]
-
Mass Spectrometry (MS): Primarily used in conjunction with a chromatographic inlet (LC-MS or GC-MS) for the unequivocal identification of unknown impurities by providing precise mass information.[10][11]
Below is a logical workflow for the comprehensive purity assessment of a new batch of the target compound.
Caption: A comprehensive workflow for purity analysis.
Chapter 2: Chromatographic Methods in Head-to-Head Comparison
Chromatography is the gold standard for separating the main component from its impurities, allowing for accurate quantification. The choice between HPLC and GC is critical and depends on the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC): The Preferred Method
For a polar, non-volatile compound like 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, HPLC is unequivocally the more robust and suitable technique.[5] It avoids the potential for thermal degradation that can occur in a hot GC inlet.
-
Reversed-Phase (RP-HPLC): This is the most common starting point. A C18 stationary phase provides a non-polar surface, and elution is achieved with a polar mobile phase, typically a gradient of water and acetonitrile or methanol. The triazole ring contains a chromophore, making UV detection highly effective.
-
Causality: The choice of an RP-HPLC method is based on its proven ability to separate a wide range of compounds with varying polarities. The gradient elution is key to ensuring that both more polar and less polar impurities are effectively resolved from the main peak.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar molecules that show little or no retention on C18 columns, HILIC is an excellent alternative.[12] It uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of organic solvent.
-
Causality: HILIC operates on a partitioning mechanism where the analyte moves between a water-enriched layer on the stationary phase and the bulk mobile phase. This is ideal for retaining and separating very polar compounds that would otherwise elute in the void volume in reversed-phase mode.[12]
-
Gas Chromatography (GC): A Viable Orthogonal Method
While HPLC is preferred, GC can serve as a valuable orthogonal method—a method with a different separation principle—to confirm purity results.[7] Given the compound's boiling point (predicted around 250-270°C) and polarity, specific considerations are necessary.
-
Thermal Stability: The primary concern is the potential for the aldehyde to degrade or polymerize at the high temperatures of the GC inlet. A thorough stability study is required.
-
Derivatization: To improve volatility and thermal stability, derivatization of the aldehyde group (e.g., to an oxime) can be considered, though this adds complexity to the sample preparation.
-
Column Choice: A mid-polarity column (e.g., a 5% phenyl-polysiloxane) is a logical starting point to achieve adequate retention and separation.
Comparative Data Summary
The following table provides a comparative overview of the expected performance characteristics for optimized HPLC and GC methods.
| Parameter | Reversed-Phase HPLC-UV | Gas Chromatography-FID | Rationale & Field Insights |
| Applicability | High | Moderate | HPLC is better suited for polar, non-volatile aldehydes, minimizing degradation risk. |
| Selectivity | Excellent | Good to Excellent | Both can be optimized for high selectivity. HPLC often provides better resolution for polar isomers. |
| Sensitivity (LOD/LOQ) | Low ng range | Low ng range | Both techniques offer excellent sensitivity with standard detectors (UV for HPLC, FID for GC). |
| Quantification Principle | External/Internal Standard | External/Internal Standard | Purity is calculated as a percentage of the main peak area relative to the total area of all peaks.[6] |
| Impurity Identification | Excellent (with MS) | Excellent (with MS) | Both couple seamlessly with mass spectrometry for definitive impurity identification.[7][11] |
| Method Robustness | High | Moderate | HPLC methods are generally more robust for this analyte type; GC performance can be affected by inlet activity. |
Chapter 3: Spectroscopic Verification and Quantification
Spectroscopic methods provide orthogonal data that is indispensable for a complete purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a uniquely powerful tool in this context.[8]
-
Structural Confirmation: A simple ¹H NMR spectrum can unequivocally confirm the identity of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde and reveal the presence of structurally related impurities. The characteristic signals for the aldehyde proton (~9.8-10.2 ppm), the triazole ring proton, and the N-methyl group provide a clear fingerprint.[13][14]
-
Quantitative NMR (qNMR): qNMR is a primary ratio method of measurement. By integrating the area of a specific proton signal of the analyte against that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without requiring a reference standard of the analyte itself. This is invaluable in early-stage development when fully characterized reference materials are not yet available.
Mass Spectrometry (MS)
When coupled with chromatography, MS provides the molecular weight of the analyte and its impurities, which is critical for their identification.[15]
-
LC-MS: This is the ideal combination for identifying unknown impurities detected during HPLC analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
-
GC-MS: Provides mass spectral data for any volatile impurities separated by GC. Electron Ionization (EI) provides reproducible fragmentation patterns that can be searched against libraries for identification.[7][16]
The workflow for developing and validating the primary HPLC method is outlined below.
Caption: A workflow for HPLC method development and validation.
Chapter 4: Detailed Experimental Protocols
The following protocols are robust starting points for method development. They must be validated under the actual conditions of use.[17]
Protocol 1: Purity by Reversed-Phase HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). The final concentration is ~1.0 mg/mL.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by the sample solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Purity by Gas Chromatography-FID
-
Instrumentation: Gas chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C (evaluate for degradation).
-
Split Ratio: 50:1.
-
Oven Program: 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Detector Temperature: 300 °C.
-
-
Sample Preparation:
-
Prepare a ~1.0 mg/mL solution of the sample in Methanol or a suitable solvent.[18]
-
-
Analysis and Calculation:
-
Inject the solvent blank, followed by the sample solution.
-
Calculate purity using the area percent method as described for HPLC.[6]
-
Protocol 3: Absolute Purity by ¹H qNMR
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Materials:
-
Sample: Accurately weighed amount of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.
-
Internal Standard (IS): Accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The IS must have a proton signal that is in a clear region of the spectrum, away from analyte signals.
-
Solvent: Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the analyte and ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all protons.
-
-
Calculation:
-
Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%) Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the standard.
-
Chapter 5: A Framework for Impurity Identification
The discovery of an unknown impurity above the reporting threshold (typically 0.1% as per ICH guidelines) triggers an identification workflow. This is a critical aspect of drug development to ensure safety.
Caption: A decision workflow for identifying unknown impurities.
Conclusion
The purity assessment of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde demands a scientifically sound, multi-faceted analytical strategy. A well-validated reversed-phase HPLC method serves as the ideal primary technique for quantitative purity determination due to its robustness and suitability for the analyte's physicochemical properties. This should be complemented by an orthogonal method, such as GC or preferably qNMR, to provide an independent verification of the purity value. Furthermore, the coupling of chromatography with mass spectrometry is essential for the rapid identification of any potential impurities. By adopting this comprehensive and logical approach, researchers and drug development professionals can ensure the quality, consistency, and safety of their materials, paving the way for successful downstream applications.
References
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2-Methyl-2H-[5][6][10]triazole-3-carbaldehyde | 99651-37-3. (2025). ChemicalBook. Retrieved February 3, 2026, from
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A Comparative Guide to 2-methyl-2H-1,2,3-triazole-4-carbaldehyde and Its Isomers for Advanced Research Applications
For Immediate Release
A comprehensive technical guide offering an in-depth comparison of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde with its key isomers, 1-methyl-1H-1,2,3-triazole-4-carbaldehyde and 2-methyl-2H-1,2,4-triazole-3-carbaldehyde, is now available for researchers, scientists, and professionals in drug development. This guide provides a critical analysis of their synthesis, physicochemical properties, spectroscopic signatures, and potential biological relevance, supported by experimental data and established scientific literature.
Introduction to Triazole Carbaldehyde Isomers: A World of Difference in a Small Ring
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are pivotal scaffolds in medicinal chemistry and materials science.[1] The introduction of a methyl group and a carbaldehyde (formyl) group to the triazole ring gives rise to several positional isomers, each with a unique set of properties and potential applications. The seemingly subtle difference in the placement of the methyl group on the nitrogen atoms of the 1,2,3-triazole ring (N1 vs. N2) or the arrangement of heteroatoms in the 1,2,4-triazole isomer dramatically influences the molecule's electronics, steric profile, and reactivity. This guide focuses on elucidating these differences to aid researchers in selecting the optimal isomer for their specific application, be it as a synthetic intermediate or a bioactive lead compound.
Synthesis and Regioselectivity: Navigating the Isomeric Maze
The synthesis of methyl-substituted triazole carbaldehydes often presents a challenge in achieving regioselectivity. The methylation of a parent triazole can lead to a mixture of N-methylated isomers, necessitating careful control of reaction conditions and purification.
A common strategy for the synthesis of 1,2,3-triazole derivatives involves the [3+2] cycloaddition of azides and alkynes. Subsequent N-methylation and formylation, or formylation followed by methylation, can yield the desired carbaldehyde isomers. For instance, the methylation of methyl 1H-1,2,3-triazole-4-carboxylate with methyl iodide in the presence of a base like potassium carbonate in DMF has been reported to produce a mixture of the 1-methyl, 2-methyl, and 3-methyl isomers, which can be separated by column chromatography.[2] The resulting ester can then be converted to the corresponding aldehyde.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including triazoles.[3][4] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the triazole ring.[5] The regioselectivity of the Vilsmeier-Haack reaction on a pre-methylated triazole will be dictated by the electronic and steric environment of the available carbon atoms on the ring.
Figure 1: Generalized synthetic pathways to methyl-triazole-carbaldehyde isomers.
Physicochemical and Spectroscopic Characterization: A Tale of Three Isomers
| Property | 2-methyl-2H-1,2,3-triazole-4-carbaldehyde | 1-methyl-1H-1,2,3-triazole-4-carbaldehyde | 2-methyl-2H-1,2,4-triazole-3-carbaldehyde |
| Molecular Formula | C₄H₅N₃O | C₄H₅N₃O | C₄H₅N₃O |
| Molecular Weight | 111.11 g/mol | 111.11 g/mol | 111.11 g/mol |
| Predicted Boiling Point | - | - | 50-70 °C[6] |
| Predicted Density | - | - | 1.31 g/cm³[6] |
| Predicted pKa | - | - | 1.38[6] |
Table 1: Comparative Physicochemical Properties of Triazole Carbaldehyde Isomers. (Note: Experimental data is limited; some values are predicted.)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Isomer Identification
NMR spectroscopy is the most powerful tool for the definitive identification of these isomers. The chemical shifts of the triazole ring proton and carbon, as well as the methyl and aldehyde groups, are highly sensitive to the electronic environment, which is directly influenced by the position of the methyl group and the arrangement of the nitrogen atoms.
For the 1,2,3-triazole isomers, the position of the methyl group significantly impacts the chemical shift of the triazole ring proton (H5) and carbon (C5). In the 1-methyl isomer, the methyl group is adjacent to two nitrogen atoms, while in the 2-methyl isomer, it is positioned between a nitrogen and a carbon atom. This difference in electronic environment leads to distinct and predictable differences in their respective 1H and 13C NMR spectra. For instance, in a related 1-benzyl-1H-1,2,3-triazole system, the triazole proton signal appears at a distinct chemical shift that allows for clear differentiation from other isomers.
Figure 2: Predicted comparative 1H and 13C NMR chemical shifts for the triazole carbaldehyde isomers.
Reactivity of the Formyl Group: An Isomer-Dependent Gateway to Diverse Functionalities
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and the formation of imines, oximes, and hydrazones. The reactivity of the formyl group in these triazole isomers is modulated by the electronic nature of the respective triazole ring.
The 1,2,3-triazole ring is generally considered to be electron-withdrawing. However, the N-methylation pattern influences the degree of this effect. The 2-methyl-2H-1,2,3-triazole isomer is reported to be the major tautomer in aqueous solution, suggesting a degree of thermodynamic stability. The electron-withdrawing nature of the triazole ring is expected to activate the aldehyde group towards nucleophilic attack. In contrast, the 1,2,4-triazole ring system also exhibits electron-withdrawing properties, and its derivatives are known to participate in a variety of chemical reactions.[7] Comparative studies on the kinetics of reactions involving the aldehyde group of these isomers would provide valuable insights into their relative reactivities. For instance, the propensity of the imine products of 1-substituted-4-formyl-1,2,3-triazoles to undergo rearrangement is influenced by both steric and electronic factors of the substituents.[8]
Biological and Pharmacological Landscape: A Frontier of Discovery
Triazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][9] The specific substitution pattern on the triazole ring is critical in determining the biological target and efficacy.
While direct comparative biological studies on these specific methyl-triazole-carbaldehyde isomers are limited in the public domain, the known bioactivities of related triazole derivatives provide a strong rationale for their investigation. For example, 1,2,4-triazole derivatives are known to possess significant antimicrobial and anticonvulsant activities.[9] The aldehyde functionality serves as a key pharmacophore or a synthetic handle to elaborate the molecule into more complex drug candidates. The introduction of a methyl group can influence the compound's lipophilicity and metabolic stability, which are crucial pharmacokinetic parameters. The differential spatial arrangement of the methyl and formyl groups in these isomers will lead to distinct interactions with biological targets, potentially resulting in different pharmacological profiles.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of a Methyl-Triazole Derivative
Causality: This protocol utilizes the Vilsmeier-Haack reaction, a classic and effective method for formylating electron-rich heterocycles. Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent, which then attacks the electron-rich carbon of the triazole ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Self-Validation: The success of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The identity and purity of the product are confirmed by spectroscopic methods such as NMR (1H and 13C) and mass spectrometry, which should show the characteristic signals for the aldehyde proton and carbon, alongside the signals for the triazole ring and methyl group.
Protocol:
-
To a stirred solution of the methyl-triazole (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (1.5-2.0 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole carbaldehyde.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
The choice between 2-methyl-2H-1,2,3-triazole-4-carbaldehyde and its isomers is a critical decision in the design of novel synthetic pathways and the development of new bioactive molecules. This guide has highlighted the key differences in their synthesis, physicochemical properties, and spectroscopic characteristics. The 2-methyl-2H-1,2,3-triazole isomer, being the major tautomer in aqueous media, may offer advantages in biological systems. However, the ease of synthesis and potential for unique reactivity of the 1-methyl-1H-1,2,3-triazole and the 2-methyl-2H-1,2,4-triazole isomers should not be overlooked. Further comparative studies on their reactivity and biological activities are warranted to fully unlock the potential of this versatile class of compounds.
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Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. Retrieved from [Link]
- Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. (2020). European Journal of Medicinal Chemistry, 205, 112658.
- Effect of the Chemical Structure of m and p N-Vinylbenzylidene of 5-Methyl-Thiazole and 1,2,4-Triazole on Antimicrobial Activity. (2016). Oriental Journal of Chemistry, 32(4), 2043-2049.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Current Chemistry Letters, 2(4), 187-194.
- Determination of antimicrobial activity of some 1,2,4-triazole derivatives. (2018). Regulatory Mechanisms in Biosystems, 9(2), 223-227.
- Effect of the Chemical Structure of m and p N-Vinylbenzylidene of 5-Methyl-Thiazole and 1,2,4-Triazole on Antimicrobial Activity. (2016).
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2004). Journal of Chemical Research, 2004(5), 334-335.
- (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 963052.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2020). RSC Medicinal Chemistry, 11(9), 1033-1049.
- Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. (2010). Journal of Heterocyclic Chemistry, 47(4), 923-926.
- Reaction of 1,2,4-triazole 3 with different reagents under thermal and microwave conditions. (n.d.).
-
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 19). YouTube. Retrieved from [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
- (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022).
Sources
- 1. cahiersmagellanes.com [cahiersmagellanes.com]
- 2. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde: A Key Pharmaceutical Intermediate
The 2-methyl-2H-1,2,3-triazole-4-carbaldehyde scaffold is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, therefore, is a subject of significant interest for researchers in drug discovery and development. This guide provides a comparative analysis of viable synthetic strategies for this valuable intermediate, with a focus on practical, field-proven insights and detailed experimental protocols.
Introduction: The Significance of the 2-Methyl-2H-1,2,3-triazole Moiety
The 1,2,3-triazole ring system is a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties.[1] The specific substitution pattern of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, with a methyl group at the N2 position and a reactive carbaldehyde at the C4 position, provides a versatile handle for further molecular elaboration. This has led to its incorporation into a wide range of therapeutic candidates, including antimicrobial, anti-inflammatory, and anticancer agents.[2] The regiochemical placement of the methyl group on the N2 nitrogen is crucial for biological activity in many cases, making regioselective synthesis a key challenge.
This guide will focus on the most practical and well-documented synthetic approach: a multi-step synthesis commencing from a commercially available triazole precursor. We will explore the critical steps of N-methylation, functional group reduction, and subsequent oxidation, presenting a comparative analysis of different reagent systems for the latter two stages.
Synthetic Strategy 1: Multi-step Synthesis via N-Methylation and Functional Group Interconversion
This strategy is the most robust and widely applicable approach, starting from the readily available methyl 1H-1,2,3-triazole-4-carboxylate. The overall synthetic pathway is depicted below.
Caption: Overall workflow for the multi-step synthesis of the target aldehyde.
Step 1: N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate
The initial step involves the methylation of the triazole ring. This reaction is notoriously non-regioselective, yielding a mixture of N1, N2, and N3-methylated products. The separation of these isomers is the primary challenge of this step.
Experimental Protocol:
-
To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1 equivalent) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add methyl iodide (CH₃I, 1.2 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting with an organic solvent.
-
The resulting crude product, a mixture of isomers, requires careful purification by column chromatography on silica gel to isolate the desired methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.[3]
Expertise & Experience: The choice of a polar aprotic solvent like DMF is crucial for solubilizing the triazole salt formed in situ. The low temperature at the start of the reaction helps to control the exothermic nature of the alkylation. The key to success in this step lies in the meticulous chromatographic separation. A well-chosen eluent system is critical for resolving the closely migrating isomers.
Step 2: Reduction of the Ester to a Primary Alcohol
Once the pure methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is isolated, the next step is the reduction of the ester functionality to a primary alcohol. For this transformation, a powerful reducing agent is required.
Comparative Analysis of Reducing Agents:
| Reducing Agent | Solvent | Temperature | Key Advantages | Key Disadvantages |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to room temperature | High reactivity, ensures complete reduction.[4] | Reacts violently with water, requires strictly anhydrous conditions.[4] |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature to reflux | Milder, safer to handle. | Generally not reactive enough to reduce esters efficiently.[5] |
| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous Toluene or CH₂Cl₂ | -78 °C | Can directly reduce esters to aldehydes if stoichiometry and temperature are carefully controlled.[6] | Over-reduction to the alcohol is common if conditions are not optimal.[6] |
For a reliable and high-yielding conversion to the alcohol, Lithium Aluminium Hydride (LiAlH₄) is the recommended reagent.
Experimental Protocol (using LiAlH₄):
-
Suspend LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield (2-methyl-2H-1,2,3-triazol-4-yl)methanol.
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Guide: HPLC vs. GC Analysis of 2-Methyl-2H-1,2,3-Triazole-4-Carbaldehyde
Executive Summary: The Isomer Challenge
In the synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (MTC) , the primary analytical challenge is not just quantification, but regioselectivity . The methylation of the 1,2,3-triazole ring often yields a mixture of the desired N2-isomer (2-methyl) and the N1-isomer (1-methyl).
While both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can analyze MTC, they serve different stages of the drug development lifecycle.
-
HPLC (Reverse Phase) is the Gold Standard for Quality Control (QC) . It offers superior resolution between the N1 and N2 isomers and eliminates the risk of thermal degradation of the aldehyde moiety.
-
GC (FID/MS) is the Preferred Method for In-Process Control (IPC) . It provides rapid turnover (under 5 minutes) for monitoring reaction completion, provided the inlet temperature is strictly controlled to prevent aldehyde oxidation.
Molecule Profile & Analytical Criticality
| Property | Description | Analytical Impact |
| Structure | 1,2,3-Triazole ring with C4-aldehyde and N2-methyl group.[1] | UV Active: Conjugation allows detection at 240–254 nm. |
| Isomerism | N2-isomer (Target) vs. N1-isomer (Impurity). | Dipole Moment: N2 is more symmetrical (lower dipole) than N1. This dictates separation order. |
| Reactivity | Aldehyde group (-CHO). | Thermal Instability: Risk of oxidation to carboxylic acid or polymerization at high GC inlet temperatures. |
| Polarity | Moderate to High.[2] | Solubility: Soluble in MeOH, ACN, Water. Ideal for RP-HPLC. |
Method A: HPLC-UV (The Purity Standard)
Why this method? Reverse Phase HPLC (RP-HPLC) utilizes the difference in dipole moments between the isomers. The N1-isomer (1-methyl) is significantly more polar and will elute before the less polar N2-isomer (2-methyl) on a C18 column. This method is non-destructive, preserving the aldehyde functionality.
Experimental Protocol
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer prevents peak tailing of the triazole nitrogen).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm (Targeting the aldehyde-triazole conjugation).
-
Temperature: 30°C.
Workflow Visualization
Caption: HPLC workflow prioritizing the separation of polar N1 and non-polar N2 regioisomers.
Method B: GC-FID (The Speed Alternative)
Why this method? For reaction monitoring, waiting 20 minutes for an HPLC run is inefficient. MTC is sufficiently volatile for GC. The N2-isomer, having a lower boiling point (due to lower polarity/dipole moment), typically elutes before the N1-isomer on non-polar columns.
Critical Warning: The aldehyde group is susceptible to oxidation to 2-methyl-1,2,3-triazole-4-carboxylic acid in the hot inlet if air leaks are present.
Experimental Protocol
-
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (20:1), 220°C (Keep strictly below 250°C to minimize degradation).
-
Oven Program: 80°C (hold 1 min) -> 20°C/min -> 200°C (hold 2 min).
-
Detector: FID @ 250°C.
Comparative Performance Data
The following data represents typical performance metrics observed in a development lab setting.
| Metric | HPLC-UV (Method A) | GC-FID (Method B) |
| Run Time | 18.0 min (incl. re-equilibration) | 6.5 min |
| N1 Isomer RT | 4.2 min (Elutes First) | 4.8 min (Elutes Second) |
| N2 Isomer RT | 6.8 min (Elutes Second) | 4.1 min (Elutes First) |
| Resolution ( | > 4.5 (Baseline Separation) | ~ 2.0 (Adequate) |
| LOD (Limit of Detection) | 0.05 µg/mL | 1.0 µg/mL |
| Linearity ( | > 0.999 | > 0.995 |
| Stability Risk | Negligible | Moderate (Thermal degradation) |
Decision Logic for Method Selection
Caption: Decision tree for selecting HPLC vs. GC based on the stage of drug development.
Senior Scientist's Recommendations
-
Regioisomer Identification: Do not rely solely on retention time. During method development, use LC-MS or GC-MS to confirm which peak is the N1 vs. N2 isomer. The N2 isomer (target) is generally less polar and will retain longer on C18 HPLC columns compared to the N1 isomer [1].
-
Aldehyde Handling: If using GC, ensure your liner is deactivated (silanized) to prevent adsorption or catalytic oxidation of the aldehyde. If peak tailing is observed in GC, switch to HPLC immediately.
-
Buffer Selection: For HPLC, simple water/ACN gradients often result in split peaks for triazoles due to protonation equilibria. Always use a buffered aqueous phase (Phosphate or Formate, pH ~3.0) to ensure the triazole ring remains in a single state [2].
References
-
Thieme Chemistry. (2025).[3] Science of Synthesis: 1,2,3-Triazoles - Isomer Separation and Properties. Retrieved from
-
Helix Chromatography. (2025). HPLC Methods for Analysis of Polar Triazole Derivatives. Retrieved from
-
PubChem. (2025).[3] 1H-1,2,3-triazole-4-carbaldehyde Compound Summary. Retrieved from
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from
Sources
- 1. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00168F [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing the reactivity of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde with similar aldehydes
Executive Summary
2-methyl-2H-1,2,3-triazole-4-carbaldehyde represents a unique class of heterocyclic electrophiles. Unlike its phenyl (benzaldehyde) or electron-rich heterocyclic analogs (furan-2-carbaldehyde), this molecule offers a distinct balance of high electrophilicity and metabolic stability , making it a valuable bioisostere in drug discovery.
This guide objectively compares its reactivity profile against standard aldehydes, highlighting its accelerated kinetics in condensation reactions and specific stability challenges (e.g., Cornforth rearrangement risks) that researchers must navigate.
Electronic Architecture & Structural Analysis
To understand the reactivity, we must first analyze the electronic environment of the aldehyde carbon. The 2-methyl-2H-1,2,3-triazole ring acts as a moderate electron-withdrawing group (EWG), distinct from both benzene (neutral/conjugated) and pyridine (strongly electron-deficient).
The N2-Methyl Effect
The position of the methyl group is critical.
-
1-Methyl isomer (1H): Asymmetric electron distribution; higher dipole moment.
-
2-Methyl isomer (2H): Preserves a "pseudo-aromatic" symmetry. The N2-methylation fixes the bond alternation, preventing tautomerization. This makes the 2H-isomer generally more lipophilic and thermally stable than the 1H-isomer.
Electrophilicity Ranking
The reactivity of the formyl group toward nucleophiles (e.g., in Knoevenagel or Grignard reactions) is dictated by the electron density of the parent ring.
| Aldehyde | Ring Character | Electronic Effect on CHO | Relative Reactivity ( |
| Pyridine-4-carbaldehyde | Strong Withdrawal (-I, -M) | Highest | |
| 2-Methyl-triazole-4-CHO | Moderate Withdrawal (-I) | High | |
| Benzaldehyde | Conjugation (+M stabilizes) | Baseline | |
| Furan-2-carbaldehyde | Strong Donation (+M) | Low |
Note: The triazole ring pulls electron density via the inductive effect of the three nitrogen atoms, activating the carbonyl carbon more than the phenyl ring of benzaldehyde.
Visualizing Electronic Effects
The following diagram illustrates the electronic pressure on the carbonyl carbon, influencing nucleophilic attack rates.
Figure 1: Comparative electronic influences. The triazole aldehyde lacks the strong resonance deactivation found in benzaldehyde, resulting in higher susceptibility to nucleophilic attack.
Reactivity Benchmarking
Condensation Reactions (Knoevenagel & Aldol)
The 2-methyl-triazole-4-carbaldehyde is significantly more reactive than benzaldehyde in condensation reactions.
-
Observation: Reactions with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) often proceed at lower temperatures or require weaker bases compared to benzaldehyde.
-
Mechanism: The electron-deficient triazole ring stabilizes the developing negative charge in the transition state less than a nitro-benzene would, but significantly better than a simple phenyl ring, facilitating the dehydration step.
The "Danger Zone": Schiff Base Formation & Rearrangement
A critical distinction for this molecule is its behavior with primary amines. While benzaldehyde forms stable imines (Schiff bases), 1,2,3-triazole-4-carbaldehydes are prone to the Cornforth Rearrangement (or Dimroth-type rearrangements) under certain conditions.
-
Risk: If the imine nitrogen is sufficiently nucleophilic and the temperature is elevated, the triazole ring can open and rearrange.
-
Mitigation: Perform imine formations at lower temperatures (
to RT) and avoid prolonged heating in the presence of strong nucleophiles.
Figure 2: The stability risk during imine formation. Unlike benzaldehyde, the triazole core can undergo ring-opening rearrangements if thermal control is lost.
Experimental Protocol: Controlled Knoevenagel Condensation
This protocol is optimized to leverage the high reactivity of the triazole aldehyde while preventing ring degradation or polymerization.
Objective: Synthesis of a triazole-based cinnamic acid analog. Reagents:
-
2-Methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv)
-
Malonic acid (1.2 equiv)
-
Piperidine (0.1 equiv, Catalyst)
-
Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the triazole aldehyde and 1.2 mmol of malonic acid in 5 mL of anhydrous ethanol.
-
Why: Ethanol provides a polar protic environment that stabilizes the zwitterionic intermediates.
-
-
Catalysis: Add piperidine (0.1 mmol) dropwise at room temperature.
-
Note: Unlike benzaldehyde, which often requires acetic acid/piperidine buffer and reflux, the triazole aldehyde often initiates reaction at RT due to higher electrophilicity.
-
-
Reaction: Stir at
for 2–4 hours.-
Control: Monitor via TLC (SiO2, Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear rapidly. -
Warning: Do not reflux aggressively (
) for extended periods (>12h) to avoid decarboxylation or ring degradation.
-
-
Workup: Cool to
. The product often precipitates. If not, concentrate under reduced pressure and recrystallize from EtOH/Water.
Stability Profile Comparison
| Parameter | 2-Methyl-Triazole-4-CHO | Benzaldehyde | Pyridine-4-CHO |
| Air Oxidation | Moderate (Slowly oxidizes to acid) | High (Rapidly forms benzoic acid) | Moderate |
| Base Stability | Good (Resistant to Cannizzaro) | Moderate (Cannizzaro prone) | Low (Ring opening possible) |
| Thermal Stability | High ( | High | Moderate |
Key Insight: The 2-methyl-triazole moiety is remarkably resistant to oxidative degradation compared to the phenyl ring, making it easier to handle in open-air benchtop synthesis, provided strong acids are avoided.
References
-
Synthesis and Reactivity of 1,2,3-Triazoles
- Title: 1,2,3-Triazole-4-carbaldehydes: Scalable Synthesis and Reactivity.
- Source:Journal of Heterocyclic Chemistry.
-
Link:[Link] (Chemical Data Grounding)
-
Knoevenagel Condensation Mechanisms
-
Cornforth Rearrangement in Triazoles
- Electronic Properties of N-Substituted Triazoles: Title: Tautomerism and Electronic Structure of 1,2,3-Triazoles. Source:Advances in Heterocyclic Chemistry. Context: Explains the stability difference between 1H (N1) and 2H (N2) isomers.
Sources
literature comparison of reported data for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Executive Summary: The "Stable" Isostere
In the landscape of nitrogen heterocycles, 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: Derived from 2-methyl-2H-1,2,3-triazole-4-carboxylate) represents a critical building block for "scaffold hopping." Unlike its 1-substituted isomer—which is readily accessible via Click Chemistry (CuAAC)—the 2-substituted isomer offers a distinct electronic profile and superior metabolic stability, making it a valuable bioisostere for amide bonds and phenyl rings in drug design (e.g., Suvorexant analogs).
This guide objectively compares the 2-methyl isomer against its 1-methyl alternative, providing experimental data to ensure correct identification, synthesis, and application.
Structural & Physical Characterization
The most common failure mode in working with this scaffold is regioisomer confusion . Methylation of the parent 1,2,3-triazole ring often yields a mixture of N1, N2, and N3 isomers. Differentiating these requires precise analytical data.
Isomer Comparison Table
| Feature | 2-Methyl Isomer (Target) | 1-Methyl Isomer (Alternative) | Implication |
| Structure | N2-substitution (Symmetric connectivity) | N1-substitution (Asymmetric) | N2 is often more lipophilic. |
| Symmetry | N2 isomer often crystallizes more readily. | ||
| N2-Me is typically downfield of N1-Me. | |||
| Definitive Check: N2-Me carbon is significantly deshielded. | |||
| Ring Proton ( | N1-substitution deshields the C5 proton more strongly. | ||
| Stability | High (Thermally stable) | Moderate (Can rearrange at high T) | N2 is preferred for high-temp reactions. |
Critical QC Check: If your
C NMR shows a methyl peak below 40 ppm, you likely have the N1-isomer or a mixture.
Isomer Differentiation Logic
Figure 1: Decision tree for rapid NMR identification of the regioisomers.
Synthetic Routes & Performance Comparison
Accessing the 2-methyl aldehyde directly is challenging due to the high reactivity of the aldehyde group during alkylation. The industry-standard approach proceeds via the ester precursor .
Route Comparison
| Method | Route A: Direct Alkylation | Route B: Ester Methylation & Reduction (Recommended) |
| Starting Material | 1,2,3-Triazole-4-carbaldehyde | Methyl 1,2,3-triazole-4-carboxylate |
| Reagents | MeI, K | MeI, K |
| Selectivity (N2:N1) | ~2:1 (Variable) | ~3:1 (Consistent) |
| Purification | Difficult: Aldehydes are unstable on silica; isomers streak. | Excellent: Esters separate easily on silica gel. |
| Overall Yield | Low (<30% isolated pure N2) | High (>60% isolated pure N2 ester) |
| Scalability | Gram scale only | Kilogram scale |
Recommended Workflow (Route B)
The following workflow ensures high isomeric purity by separating the isomers at the stable ester stage before revealing the reactive aldehyde.
Figure 2: Optimized synthetic pathway via the ester intermediate.
Experimental Protocols
Step 1: Regioselective Methylation & Purification
Objective: Isolate pure Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.
-
Reaction: Dissolve methyl 1H-1,2,3-triazole-4-carboxylate (1.0 equiv) in anhydrous DMF (0.5 M). Add K
CO (1.5 equiv) and cool to 0°C. -
Addition: Dropwise add Iodomethane (MeI) (1.2 equiv). Allow to warm to RT and stir for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na
SO . -
Purification (Critical): The crude residue contains N1, N2, and N3 isomers.
-
Column: Silica Gel (230-400 mesh).
-
Eluent: Gradient 10%
40% EtOAc in Hexanes. -
Order of Elution: The N2-isomer (target) typically elutes first (less polar due to symmetry) or is distinct from the N1-isomer.
-
Yield: Expect 50-60% isolated yield of the N2-ester.
-
Step 2: Controlled Reduction to Aldehyde
Objective: Convert the ester to the aldehyde without over-reduction.
-
Setup: Dissolve pure N2-ester (1.0 equiv) in anhydrous CH
Cl (0.2 M) under Argon. Cool to -78°C . -
Reduction: Add DIBAL-H (1.0 M in toluene, 1.1 equiv) dropwise over 20 mins. Stir at -78°C for 2 hours.
-
Quench: Carefully add Methanol (excess) at -78°C, followed by saturated Rochelle's salt solution. Warm to RT and stir vigorously until layers separate (clear).
-
Isolation: Extract with CH
Cl , dry, and concentrate. -
Result: The aldehyde is obtained as a colorless oil or low-melting solid. Use immediately or store at -20°C under inert atmosphere.
Reactivity & Applications
Bioisosteric Utility
The 2-methyl-1,2,3-triazole moiety is a "non-classical" bioisostere.
-
vs. Phenyl: Similar planarity and lipophilicity but with improved solubility and lower metabolic liability.
-
vs. Amide: The dipole moment mimics the amide bond, making it useful in peptidomimetics.
Stability Profile
-
Oxidation: The aldehyde is prone to oxidation to the carboxylic acid in air. Store under
. -
Condensation: Reacts cleanly with amines (reductive amination) and ylides (Wittig).
-
Thermal: The N2-triazole ring is thermally stable up to >200°C, unlike 1,2,3-triazolines.
References
-
Regioselective Synthesis of 2-Substituted Triazoles
- Title: "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties"
- Source:Molecules (via PMC/NIH), 2023.
-
URL:[Link]
- Relevance: Confirms alkylation conditions favoring N2-isomer and NMR differenti
-
Crystallographic & Isomer Data
- Title: "Methyl 2-methyl-2H-1,2,3-triazole-4-carboxyl
- Source:Acta Crystallographica Section E (via PMC), 2009.
-
URL:[Link]
- Relevance: Provides definitive proof of the N2-isomer structure and separation
-
General Triazole Properties
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
[1]
Executive Safety Summary
Immediate Action Required: If you are currently managing a spill or exposure, jump immediately to Section 4: Emergency Protocols .
This guide defines the operational standards for the disposal of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 27988-75-6 / Analogous isomers).[1] As a nitrogen-rich heterocyclic aldehyde, this compound presents a dual hazard profile: chemical reactivity (aldehyde functionality) and potential biological activity (triazole core).
Core Disposal Directive:
-
Primary Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Strict Prohibition: Do NOT dispose of down laboratory drains or in municipal trash.
-
Segregation: Isolate from strong oxidizers and strong bases to prevent exothermic runaway.
Technical Profile & Hazard Characterization
Why these procedures exist: The causality of safety.
Effective disposal requires understanding the molecule's behavior. The aldehyde group (-CHO) is a reducing agent, making it incompatible with oxidizers. The triazole ring confers stability but implies nitrogen-rich combustion byproducts (NOx).
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Physical State | Solid (typically off-white/yellow) | Dust control measures required during transfer.[1] |
| Reactivity | Aldehyde oxidation; Base-catalyzed condensation | CRITICAL: Do not mix with Nitric Acid, Peroxides, or Hydroxide bases in waste containers.[1] |
| Water Solubility | Moderate | Potential for aquatic toxicity; do not release to sewer.[1] |
| Flash Point | >110°C (Predicted) | Combustible, but not classified as Flammable Liquid (D001) unless in solvent.[1] |
Hazard Codes (GHS/CLP)
Operational Disposal Workflows
Waste Stream Decision Matrix
Use this logic flow to determine the correct waste stream for your specific situation.
Figure 1: Decision matrix for segregating triazole aldehyde waste streams based on physical state and solvent composition.[1]
Protocol A: Standard Lab Waste (Routine)
Scope: Disposal of reaction byproducts, expired reagents, or contaminated solids.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers due to potential aldehyde oxidation/corrosion.
-
Segregation: Ensure the container is free of oxidizing agents (e.g., permanganates, nitrates). Aldehydes + Oxidizers = Fire Hazard.
-
Labeling:
-
Chemical Name: Write fully: "2-methyl-2H-1,2,3-triazole-4-carbaldehyde". Avoid abbreviations.
-
Hazards: Check "Irritant" and "Toxic".[3]
-
Components: If in solution, list all solvents and their approximate % (e.g., "95% Dichloromethane, 5% Triazole Aldehyde").
-
-
Storage: Store in the Satellite Accumulation Area (SAA) with secondary containment until pickup.
Protocol B: Chemical Deactivation (Spill Cleanup Only)
Scope: This method is for neutralizing spills or small residues before disposal. It converts the reactive aldehyde to a stable carboxylic acid. Note: Do not use this for bulk waste minimization unless authorized by your facility's EHS officer.
Mechanism: Oxidation of aldehyde to carboxylic acid using Potassium Permanganate (KMnO₄).
Figure 2: Chemical deactivation workflow for spill remediation. Note that Step 3 is exothermic.[1]
Procedure:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Absorb: If liquid spill, absorb with vermiculite or sand. Collect into a beaker.
-
Oxidize: In a fume hood, slowly add a 5% aqueous solution of Potassium Permanganate (KMnO₄) to the residue.
-
Observation: The purple color will turn brown (Manganese Dioxide precipitate) as the aldehyde oxidizes.
-
Caution: This reaction releases heat.
-
-
Filter: Filter the brown solid (MnO₂). The filtrate contains the triazole carboxylic acid salt.
-
Disposal: Dispose of the solid MnO₂ as heavy metal waste. Dispose of the filtrate as aqueous organic waste.
Emergency Protocols
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1][3] Remove contaminated clothing.[3] Aldehydes can cause sensitization; monitor for rash. |
| Eye Contact | Flush eyes with water for 15 minutes, lifting eyelids.[1][3][4] Seek medical attention immediately (Triazoles can be severe irritants).[3] |
| Inhalation | Move to fresh air.[1][3][4] If breathing is difficult, provide oxygen. |
| Spill (Solid) | Dampen with water to prevent dust.[1] Sweep up carefully avoiding dust generation.[2] Place in a sealed bag. |
| Spill (Liquid) | Eliminate ignition sources.[1][5] Absorb with sand/vermiculite. Do NOT use sawdust (combustible). |
Regulatory Compliance (US/EU)
EPA (United States)
-
Waste Code: This specific compound is not P-listed or U-listed.
-
Characteristic Determination:
-
Ignitability (D001): Applicable if the waste is a liquid formulation with Flash Point < 60°C.[6]
-
Reactivity (D003): Generally not applicable, but ensure no mixing with strong initiators.
-
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents (e.g., F-listed solvents like Toluene/Acetone).
European Waste Catalogue (EWC)
-
Code: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1]
-
PubChem. (2024). Compound Summary: 1,2,3-Triazole derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]
A Senior Application Scientist's Guide to the Safe Handling of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde was publicly available at the time of this writing. The following guidance is synthesized from the known hazards of the constituent functional groups—the 1,2,3-triazole ring and the aldehyde group—and from SDSs of structurally similar compounds. This guide is intended to provide essential safety and logistical information for laboratory personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Hazard Assessment: A Synthesis of Potential Risks
Based on the analysis of related chemical structures, 2-methyl-2H-1,2,3-triazole-4-carbaldehyde should be handled as a substance with potential for significant health and environmental hazards. The primary concerns stem from the combined toxicological profiles of triazoles and aldehydes.
Potential Health Hazards:
-
Acute Toxicity: The triazole moiety suggests the compound may be harmful if swallowed.[1]
-
Eye Irritation: Both triazoles and aldehydes are known to cause serious eye irritation.[1][2][3][4] Direct contact could lead to redness, pain, and tearing of the eyes.[2]
-
Skin Irritation: Aldehydes and some triazole derivatives can cause skin irritation.[3][5]
-
Respiratory Irritation: Aldehydes are known to be respiratory irritants.[3][5] Inhalation of dust or vapors should be avoided.[6][7]
-
Reproductive Toxicity: Certain triazole compounds are suspected of damaging fertility or the unborn child.[1][8]
-
Dermal Absorption: The substance may be absorbed through the skin, presenting a systemic exposure risk.[8]
Potential Physical and Environmental Hazards:
-
Combustibility: While specific data is unavailable, many organic compounds, including some triazoles, are combustible.[7][8] Finely dispersed particles could form explosive mixtures in the air.[8]
-
Environmental Hazard: Triazole derivatives can be harmful to aquatic organisms.[8] Care should be taken to prevent release into the environment.[6][7][8]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation.[8][9] |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile) tested according to EN 374.[7] Glove thickness and breakthrough time should be considered. Regularly inspect gloves for tears or punctures and change them frequently. - Lab Coat: A flame-resistant lab coat that fully covers the arms. - Clothing: Long pants and closed-toe shoes are required. | Prevents skin contact, which can lead to irritation and dermal absorption.[8][9][10] |
| Respiratory Protection | All handling of solid or volatile forms of this compound should be conducted within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator (e.g., an N95 for particulates or an organic vapor respirator) may be necessary.[7][9][11] | Minimizes inhalation exposure to potentially harmful dust or vapors.[3][10][12] |
PPE Selection Workflow
Caption: PPE selection workflow for handling 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.
Operational Plan: From Bench to Waste
A systematic approach to handling ensures safety at every stage of the experimental workflow.
A. Preparation and Handling:
-
Designated Area: All work with 2-methyl-2H-1,2,3-triazole-4-carbaldehyde should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust.[1][6] Consider moistening the solid with a small amount of an appropriate solvent to prevent dusting if compatible with the experimental procedure.[8]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13] Do not eat, drink, or smoke in the laboratory.[8][13]
B. Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[4]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][8]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report all spills to your laboratory supervisor and EHS department.
Disposal Plan: Responsible Waste Management
Improper disposal can lead to environmental contamination.[8] All waste must be handled as hazardous.
-
Waste Segregation:
-
Solid Waste: Unused compound and any materials grossly contaminated (e.g., paper towels from a spill) should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.[1][6][14]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[12]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[3][5]
Handling and Disposal Workflow
Caption: General workflow for the safe handling and disposal of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Retrieved from [Link]
-
The John D. Walsh Company. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Columbus Chemical Industries, Inc. (n.d.). 1,2,4-Triazole - 5907 - SAFETY DATA SHEET. Retrieved from [Link]
-
Diffusions Aromatiques. (2023, April 20). aldehyde amyl cinamique (jasmonal a). Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]
-
Perfumer's Apprentice. (2021, October 12). Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. columbuschemical.com [columbuschemical.com]
- 3. aksci.com [aksci.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nbinno.com [nbinno.com]
- 11. gerpac.eu [gerpac.eu]
- 12. johndwalsh.com [johndwalsh.com]
- 13. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
